molecular formula C11H16 B1598921 Benzene, ((2S)-2-methylbutyl)- CAS No. 40560-30-3

Benzene, ((2S)-2-methylbutyl)-

Cat. No.: B1598921
CAS No.: 40560-30-3
M. Wt: 148.24 g/mol
InChI Key: IFDLFCDWOFLKEB-SNVBAGLBSA-N
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Description

Benzene, ((2S)-2-methylbutyl)- is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, ((2S)-2-methylbutyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, ((2S)-2-methylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, ((2S)-2-methylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-2-methylbutyl]benzene
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InChI

InChI=1S/C11H16/c1-3-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDLFCDWOFLKEB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40560-30-3
Record name Benzene, ((2S)-2-methylbutyl)-
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Record name Benzene, [(2S)-2-methylbutyl]-
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Record name Benzene, ((2S)-2-methylbutyl)-
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Foundational & Exploratory

A Spectroscopic Guide to the Structural Elucidation of ((2S)-2-methylbutyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for ((2S)-2-methylbutyl)benzene (also known as (S)-(+)-2-benzylbutane), a chiral aromatic hydrocarbon. Aimed at researchers, scientists, and professionals in drug development, this document outlines the principles and experimental methodologies for acquiring and interpreting Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data. By integrating data from these orthogonal techniques, we present a comprehensive characterization that confirms the molecular structure and purity of the compound. This guide emphasizes the causality behind spectral features, offering field-proven insights to aid in the unambiguous structural verification of complex organic molecules.

Introduction: The Molecular Profile

((2S)-2-methylbutyl)benzene is an organic compound with the chemical formula C₁₁H₁₆.[1] Its structure consists of a benzene ring attached to a chiral 2-methylbutyl side chain. The presence of a stereocenter makes its unambiguous characterization critical, particularly in pharmaceutical and fine chemical synthesis where enantiomeric purity can dictate biological activity and safety.

Spectroscopic analysis is the cornerstone of modern chemical characterization. By probing the interaction of molecules with electromagnetic radiation and energetic particles, we can deduce the molecular weight, connectivity, functional groups, and three-dimensional arrangement of atoms. This guide will systematically explore the mass spectrometric fragmentation, the nuclear magnetic resonance environment of each proton and carbon, and the characteristic infrared vibrations of ((2S)-2-methylbutyl)benzene to build a complete and self-validating structural profile.

graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C7 [label="CH₂", pos="-2.6,-0.2!"]; C8 [label="CH", pos="-3.8,0.7!"]; C9 [label="CH₂", pos="-5.2,0!"]; C10 [label="CH₃", pos="-6.4,0.9!"]; C11 [label="CH₃", pos="-3.8,2.2!"]; H2 [label="H", pos="2.1,0.2!"]; H3 [label="H", pos="2.1,2.6!"]; H4 [label="H", pos="0,3.7!"]; H5 [label="H", pos="-2.1,2.6!"]; H6 [label="H", pos="-2.1,0.2!"];

// Aromatic ring bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Aromatic hydrogens C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;

// Side chain bonds C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C8 -- C11;

// Chirality indicator S_center [label="(S)", pos="-4.3,0.4!", fontcolor="#EA4335", fontsize=14]; }

Figure 1: Molecular structure of ((2S)-2-methylbutyl)benzene.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For alkylbenzenes, Electron Ionization (EI) is a standard technique that induces reproducible fragmentation.

Principle of Electron Ionization (EI)-MS

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M⁺•). This molecular ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that plots relative ion abundance against m/z.

Experimental Protocol: GC-MS

A robust protocol for analyzing volatile compounds like ((2S)-2-methylbutyl)benzene involves Gas Chromatography coupled with Mass Spectrometry (GC-MS).

  • Sample Preparation: Dilute the sample (1 µL) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or hexane).

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

Causality: The GC separates the analyte from the solvent and any impurities, ensuring a pure mass spectrum is obtained for the target compound. The non-polar column is chosen based on the non-polar nature of the analyte. The temperature ramp allows for efficient elution and good peak shape.

Spectral Data & Interpretation

The mass spectrum of ((2S)-2-methylbutyl)benzene is characterized by a molecular ion and several key fragment ions.[2] The molecular weight of C₁₁H₁₆ is 148.24 g/mol .[1]

m/zProposed FragmentRelative Intensity
148[C₁₁H₁₆]⁺• (Molecular Ion, M⁺•)Moderate
119[M - C₂H₅]⁺Moderate
92[C₇H₈]⁺• (Tropylium ion precursor)High
91[C₇H₇]⁺ (Tropylium/Benzyl cation)Base Peak (100%)
57[C₄H₉]⁺ (sec-Butyl cation)High

Table 1: Key mass spectral fragmentation data for ((2S)-2-methylbutyl)benzene, based on data from the NIST Mass Spectrometry Data Center.[2][3]

Interpretation:

  • Molecular Ion (m/z 148): The presence of a peak at m/z 148 confirms the molecular weight of the compound.

  • Base Peak (m/z 91): The most abundant peak (base peak) at m/z 91 is the hallmark of many alkylbenzenes. It results from benzylic cleavage—the breaking of the C-C bond between the aliphatic chain and the benzene ring. This cleavage is highly favored because it forms the very stable tropylium cation (a C₇H₇⁺ aromatic ring) or the isomeric benzyl cation.

  • Fragment at m/z 119: This peak arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion, a common fragmentation pathway for butyl side chains.

  • Fragment at m/z 57: This prominent peak corresponds to the sec-butyl cation, formed by the cleavage of the benzylic bond with charge retention on the alkyl fragment.

Fragmentation Pathway Analysis

The observed fragments provide a logical pathway for the decomposition of the molecular ion, validating the proposed structure.

digraph "MS_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

M [label="Molecular Ion (M⁺•)\nm/z = 148", fillcolor="#FBBC05", fontcolor="#202124"]; F91 [label="Tropylium/Benzyl Cation\n[C₇H₇]⁺\nm/z = 91 (Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F119 [label="[M - C₂H₅]⁺\nm/z = 119"]; F57 [label="sec-Butyl Cation\n[C₄H₉]⁺\nm/z = 57"];

M -> F91 [label=" -•C₄H₉ (Benzylic Cleavage)"]; M -> F119 [label=" -•C₂H₅"]; M -> F57 [label=" -•C₇H₇ (Benzylic Cleavage)"]; }

Figure 2: Key EI-MS fragmentation pathways for ((2S)-2-methylbutyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can map the connectivity of the entire structure.

Fundamentals of ¹H and ¹³C NMR

¹H NMR provides information about the electronic environment of protons, their relative numbers (integration), and the number of neighboring protons (multiplicity). ¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the chiral center in ((2S)-2-methylbutyl)benzene, the two benzylic protons (on C7) are diastereotopic and are expected to be chemically non-equivalent, giving rise to distinct signals.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-32, to achieve good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

Trustworthiness: Using a high-field instrument (≥400 MHz) is crucial for resolving complex multiplets, especially in the aliphatic region. CDCl₃ is a standard solvent that dissolves the non-polar analyte well, and TMS provides a universally accepted reference point.

¹H NMR Spectral Data & Analysis

(Note: The following data is representative for this class of compound, as specific experimental data was not available in the searched databases.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.15m5HAr-H (Phenyl)
~2.55m2HPh-CH₂ -
~1.80m1H-CH(CH₃)-
~1.40m2H-CH₂-CH₃
~0.90d3H-CH(C H₃)-
~0.85t3H-CH₂-C H₃

Table 2: Representative ¹H NMR data for ((2S)-2-methylbutyl)benzene in CDCl₃.

Interpretation:

  • Aromatic Region (δ 7.30-7.15): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.

  • Benzylic Protons (δ ~2.55): The signal for the two benzylic protons appears as a multiplet. Due to the adjacent chiral center, these protons are diastereotopic and should, in principle, have different chemical shifts and couple to each other (geminal coupling) as well as to the methine proton. This results in a complex pattern, often an "AB quartet of doublets" or a more complex multiplet if coupling constants are similar.

  • Aliphatic Protons (δ 1.80-0.85): The remaining signals correspond to the 2-methylbutyl group. The signals are upfield as expected for sp³-hybridized carbons. The distinct multiplicities—a triplet (t) for the terminal methyl, a doublet (d) for the other methyl, and multiplets (m) for the CH and CH₂ groups—are consistent with the proposed structure and allow for complete assignment through analysis of coupling patterns (e.g., via a COSY experiment).

¹³C NMR Spectral Data & Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as the ortho and meta carbons of the phenyl ring are equivalent by symmetry, while all carbons in the chiral side chain are unique.

(Note: The following data is representative for this class of compound, as specific experimental data was not available in the searched databases.)

Chemical Shift (δ, ppm)Assignment
~142.0C -Ar (ipso)
~128.5C -Ar (ortho/meta)
~125.8C -Ar (para)
~43.5Ph-C H₂-
~36.5-C H(CH₃)-
~29.0-C H₂-CH₃
~19.5-CH(C H₃)-
~11.5-CH₂-C H₃

Table 3: Representative ¹³C NMR data for ((2S)-2-methylbutyl)benzene in CDCl₃.

Interpretation:

  • Aromatic Carbons (δ 125-142): Four signals are expected for the benzene ring: one for the substituted (ipso) carbon, one for the para carbon, and two for the chemically equivalent pairs of ortho and meta carbons. The ipso carbon is typically the most downfield but can sometimes have a lower intensity.

  • Aliphatic Carbons (δ 11-44): Five distinct signals are observed in the upfield region, corresponding to the five carbons of the 2-methylbutyl side chain, confirming its structure. The benzylic carbon (Ph-C H₂) is the most downfield of this group due to its proximity to the aromatic ring.

digraph "NMR_Connectivity" { graph [layout=neato, overlap=false]; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10, width=0.6]; edge [color="#34A853"];

// Nodes representing proton environments ArH [label="Ar-H\n7.2", pos="0,2!", fillcolor="#EA4335"]; CH2_benzyl [label="CH₂\n2.55", pos="-1.5,0!"]; CH_methine [label="CH\n1.80", pos="-3,0!"]; CH2_ethyl [label="CH₂\n1.40", pos="-4.5,0!"]; CH3_doublet [label="CH₃\n0.90", pos="-3,1.5!"]; CH3_triplet [label="CH₃\n0.85", pos="-6,0!"];

// Edges representing COSY correlations (J-coupling) CH2_benzyl -- CH_methine [label="³J"]; CH_methine -- CH2_ethyl [label="³J"]; CH_methine -- CH3_doublet [label="³J"]; CH2_ethyl -- CH3_triplet [label="³J"]; }

Figure 3: Conceptual ¹H-¹H COSY correlations for ((2S)-2-methylbutyl)benzene.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Principle of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹). For ((2S)-2-methylbutyl)benzene, we expect to see absorptions characteristic of aromatic C-H bonds, aliphatic C-H bonds, and the C=C bonds of the benzene ring.

Experimental Protocol: Thin Film
  • Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Acquisition: Place the salt plates in the spectrometer's sample holder.

  • Scan: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan of the empty salt plates first and subtract it from the sample spectrum.

Causality: This thin-film method is ideal for pure liquids as it is fast and requires no solvent, avoiding interfering solvent peaks. KBr plates are used because they are transparent to IR radiation in the analytical region.

IR Spectral Data & Interpretation

The IR spectrum provides clear evidence for both the aromatic and aliphatic portions of the molecule.[4]

Wavenumber (cm⁻¹)Vibration TypeAssignment
> 3000 (e.g., 3085, 3062, 3027)C-H StretchAromatic (sp² C-H)
< 3000 (e.g., 2960, 2925, 2872)C-H StretchAliphatic (sp³ C-H)
~1605, 1495, 1454C=C StretchAromatic Ring
~740, 698C-H BendMonosubstituted Benzene (Out-of-plane)

Table 4: Characteristic IR absorption bands for ((2S)-2-methylbutyl)benzene, based on data from the NIST Chemistry WebBook.[4]

Interpretation:

  • C-H Stretching Region: The spectrum is clearly divided at 3000 cm⁻¹. The sharp peaks just above 3000 cm⁻¹ are definitive for C-H bonds on an aromatic ring (sp² carbons). The strong, more intense absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the alkyl side chain (sp³ carbons).

  • Aromatic C=C Stretching: The absorptions in the 1605-1454 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon bonds within the benzene ring, confirming its presence.

  • Substitution Pattern: The strong bands around 740 and 698 cm⁻¹ are characteristic out-of-plane C-H bending vibrations for a monosubstituted benzene ring. This "fingerprint" evidence strongly supports the proposed substitution pattern.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

  • Mass Spectrometry established the correct molecular weight (148 Da) and showed a fragmentation pattern (base peak m/z 91) that is archetypal for a benzyl-containing compound.

  • Infrared Spectroscopy confirmed the presence of the key functional moieties: a monosubstituted benzene ring (aromatic C-H and C=C stretches, and out-of-plane bends) and an aliphatic side chain (aliphatic C-H stretches).

  • NMR Spectroscopy provided the complete carbon-hydrogen framework. ¹H NMR confirmed the 5 aromatic protons and the 11 aliphatic protons, with multiplicities consistent with the 2-methylbutyl group. ¹³C NMR showed the 9 expected unique carbon environments, confirming the overall molecular symmetry and structure.

Collectively, these three orthogonal datasets provide a cohesive and self-validating body of evidence that fully characterizes the structure of ((2S)-2-methylbutyl)benzene.

References

  • LookChem. (2-Methylbutyl)benzene. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107203, (2-Methylbutyl)benzene. [Link]

  • NIST. Benzene, (2-methylbutyl)- IR Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • NIST. Benzene, (2-methylbutyl)- Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Cheméo. Chemical Properties of Benzene, (2-methylbutyl)- (CAS 3968-85-2). [Link]

  • NIST. Benzene, (2-methylbutyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

Sources

Technical Whitepaper: Enantioselective Synthesis of (S)-2-Methylbutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the enantioselective synthesis of (S)-2-methylbutylbenzene , a chiral alkylbenzene derivative often utilized as a specialized solvent in liquid crystal formulations and a hydrophobic chiral building block in drug discovery.

Executive Summary

Target Molecule: (S)-2-methylbutylbenzene (CAS: 3968-85-2) Core Challenge: Installing a methyl stereocenter at the


-position relative to the aromatic ring with high enantiomeric excess (ee).
Strategic Overview:  This guide presents two distinct, high-fidelity methodologies:
  • Method A (Catalytic/Scalable): Iridium-catalyzed asymmetric hydrogenation of trisubstituted alkenes. This is the preferred route for atom economy and scalability.

  • Method B (Chiral Pool/Benchmark): Stereospecific derivatization of (S)-(-)-2-methyl-1-butanol. This route guarantees absolute configuration through defined stereochemical retention.

Structural Analysis & Retrosynthesis

The target molecule possesses a stereocenter at the C2 position of the butyl chain. The synthesis is approached via two primary disconnections: C1-C2 saturation (Method A) and C1-Aryl bond formation (Method B).

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target (S)-2-Methylbutylbenzene ReactionA Asymmetric Hydrogenation (Ir-PHOX Catalyst) Target->ReactionA ReactionB Cu-Catalyzed Cross-Coupling (PhMgBr + Li2CuCl4) Target->ReactionB Alkene 2-Methyl-1-phenyl-1-butene (Trisubstituted Alkene) ReactionA->Alkene Electrophile (S)-2-Methylbutyl Tosylate (Chiral Electrophile) Alcohol (S)-(-)-2-Methyl-1-butanol (Chiral Pool) Electrophile->Alcohol ReactionB->Electrophile

Figure 1: Retrosynthetic analysis showing the Catalytic Route (Left) and Chiral Pool Route (Right).[1]

Method A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: Industrial scalability, atom economy, and minimizing stoichiometric waste.

The Chemical Logic

Traditional Ruthenium-based catalysts (e.g., Ru-BINAP) require a coordinating functional group (like an alcohol or acid) near the alkene to direct stereoselectivity. Since 2-methyl-1-phenyl-1-butene is an unfunctionalized trisubstituted alkene , these traditional catalysts fail to achieve high conversion or enantioselectivity.

The Solution: Use Iridium(I) complexes with N,P-ligands (specifically Phosphinooxazolines or PHOX ligands). These catalysts, developed by Pfaltz and others, do not require coordinating groups and operate via an Ir(I)/Ir(III) cycle that mimics Crabtree’s catalyst but with chiral control.

Experimental Protocol

Precursor Synthesis: Prepare (E)-2-methyl-1-phenyl-1-butene via a Wittig reaction between acetophenone and ethyltriphenylphosphonium bromide, or dehydration of 2-phenyl-2-butanol.

Catalytic Hydrogenation Step:

  • Catalyst Preparation: In a glovebox, dissolve

    
     (0.5 mol%) and the chiral ligand (S)-ThrePHOX  (1.1 mol%) in dry dichloromethane (DCM). Stir for 30 minutes. Add NaBArF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to exchange the counterion, creating the active cationic species 
    
    
    
    .
    • Note: The bulky BArF anion is critical; it stabilizes the cationic Ir center and prevents anion coordination that would deactivate the catalyst.

  • Loading: Add the substrate (E)-2-methyl-1-phenyl-1-butene (1.0 equiv) to the catalyst solution (0.5 - 1.0 mol% loading).

  • Hydrogenation: Transfer the solution to a high-pressure autoclave. Purge with

    
     three times. Pressurize to 50 bar (725 psi) .
    
  • Reaction: Stir at 25°C for 2-4 hours .

  • Workup: Vent hydrogen carefully. Pass the mixture through a short silica plug to remove the catalyst. Evaporate solvent.[2]

Mechanism of Action (Ir-Cycle)

IrCycle Complex1 Ir(I)-Precatalyst [Ir(P-N)(cod)]+ Complex2 Active Species [Ir(P-N)(Solv)2]+ Complex1->Complex2 -COD, +H2 Complex3 Oxidative Addition Ir(III)-Dihydride Complex2->Complex3 +H2 Complex4 Alkene Coordination (Face Selective) Complex3->Complex4 +Alkene Complex5 Migratory Insertion Ir(III)-Alkyl-Hydride Complex4->Complex5 Stereo-determining Step Complex5->Complex2 Reductive Elimination Product Release Product (S)-2-Methylbutylbenzene Complex5->Product

Figure 2: Simplified catalytic cycle for Ir-PHOX mediated hydrogenation.

Method B: Chiral Pool Synthesis (The Benchmark)

Best for: Absolute configuration verification and laboratory-scale synthesis without expensive catalysts.

The Chemical Logic

This route utilizes (S)-(-)-2-methyl-1-butanol (derived from fusel oil fermentation) as the starting material. The synthesis relies on the fact that the chiral center is at C2, while the reaction occurs at C1.

  • Key Principle: Nucleophilic attack at the C1 position (primary carbon) does not disturb the stereocenter at C2. Therefore, the (S)-configuration is strictly retained.

Experimental Protocol

Step 1: Activation (Tosylation)

  • Charge a flask with (S)-(-)-2-methyl-1-butanol (1.0 equiv) and pyridine (2.0 equiv) in DCM at 0°C.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise.

  • Stir at 0°C to RT for 4 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO3. Dry and concentrate to yield (S)-2-methylbutyl tosylate .

Step 2: Cross-Coupling

  • Reagent Prep: Prepare a solution of Phenylmagnesium Bromide (PhMgBr) (1.5 equiv) in THF/Ether.

  • Catalyst: Add

    
     (0.05 equiv) (Kochi's catalyst) to the Grignard solution at -78°C.
    
    • Why Copper? Uncatalyzed Grignard reagents react sluggishly with tosylates. The cuprate intermediate facilitates rapid

      
      -like displacement.
      
  • Addition: Add the (S)-2-methylbutyl tosylate solution dropwise.

  • Reaction: Allow to warm to 0°C and stir for 2 hours.

  • Quench: Quench with saturated

    
    . Extract with ether.
    
  • Purification: Distillation or column chromatography (Hexanes).

Quality Control & Data Summary

To validate the synthesis, compare analytical data against the following standards.

Data Comparison Table
ParameterMethod A (Ir-Catalysis)Method B (Chiral Pool)Notes
Yield >95% (Quantitative)75-85% (2 Steps)Method A has superior atom economy.
Enantiomeric Excess (ee) 90-99% (Ligand dependent)>99% (Source dependent)Method B preserves source purity.
Optical Rotation

Must match standard+ (Positive)(S)-isomer is dextrorotatory (+).
Key Impurities Trace Alkane/Isomerized alkeneUnreacted Tosylate, BiphenylMethod A impurities are easier to remove (volatile).
Analytical Validation
  • Chiral HPLC/GC: Use a chiral stationary phase column (e.g., Chiralcel OJ-H or Cyclodextrin-based GC column).

    • Mobile Phase: Hexane/IPA (99:1) for HPLC is typical for alkylbenzenes, though GC is preferred for this volatile hydrocarbon.

  • Optical Rotation: The specific rotation of (S)-2-methylbutylbenzene is approximately

    
     to 
    
    
    
    (neat). Note: The precursor alcohol is levorotatory (-), but the product is dextrorotatory (+).

References

  • Iridium-Catalyzed Hydrogenation (Pfaltz Catalysts)

    • Pfaltz, A. et al. "Iridium-Catalyzed Enantioselective Hydrogenation of Unfunctionalized Olefins."[3] Advanced Synthesis & Catalysis.

    • Source:

  • Chiral Pool Derivatization

    • Anelli, P. L., et al.[4] "A General Synthetic Method for the Oxidation of Primary Alcohols." Organic Syntheses (Referencing the starting material purity).

    • Source:

  • Absolute Configuration & Optical Rotation

    • "Specific Optical Rotation and Absolute Configuration of Flexible Molecules Containing a 2-Methylbutyl Residue." ResearchGate.[1]

    • Source:

  • Properties of (S)

    • PubChem Compound Summary: (2-Methylbutyl)benzene.
    • Source:

Sources

High-Purity Isolation and Stereochemical Characterization of Benzene, ((2S)-2-methylbutyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Benzene, ((2S)-2-methylbutyl)- (CAS: 3968-85-2), also known as (S)-(+)-2-methyl-1-phenylbutane , represents a critical class of chiral alkylbenzenes. While structurally simple, this molecule serves as a fundamental "chiral probe" in two distinct high-value sectors: geochemical analysis (as a biomarker for the biological origin of petroleum) and asymmetric synthesis (as a non-functionalized chiral standard).

The isolation of this specific isomer presents a unique separation challenge. Unlike diastereomers, the (S)- and (R)- enantiomers possess identical boiling points and achiral solubility profiles, rendering standard fractional distillation and silica chromatography ineffective for final resolution. This guide details a self-validating protocol for the isolation of the (S)-isomer from complex hydrocarbon matrices, utilizing multidimensional chromatography and chiral gas chromatography (GC) , validated by independent stereoselective synthesis.

Historical & Theoretical Framework: The "Optical Activity" Paradox

The discovery of Benzene, ((2S)-2-methylbutyl)- is inextricably linked to the early 20th-century debate regarding the origin of petroleum. In the 1930s and 40s, researchers at the National Bureau of Standards (NBS) and Harvard University sought to isolate optically active hydrocarbons from crude oil to prove its biogenic origin (since abiogenic processes rarely produce enantiomeric excess).

The (2S)-2-methylbutyl moiety is a "privileged" chiral fragment in nature, often derived from the degradation of isoleucine or active amyl alcohol (fusel oil) produced during fermentation. When these biological precursors undergo geological diagenesis, they form stable chiral hydrocarbons like (S)-2-methyl-1-phenylbutane.

The Separation Challenge

The isolation logic is governed by the Van Deemter equation and the principles of enantioselective thermodynamics.

  • Boiling Point: ~198°C (Estimated).

  • Chirality: The stereocenter is at the C2 position of the butyl chain.

  • Separation Factor (

    
    ):  On achiral phases (e.g., PDMS), 
    
    
    
    . Separation requires a Chiral Stationary Phase (CSP) where
    
    
    .

Core Protocol: Isolation from Complex Matrices

This protocol assumes a starting material of a complex hydrocarbon mixture (e.g., a specific distillation cut of crude oil or a reaction mixture) containing the target analyte.

Phase I: Macro-Fractionation (Thermodynamic Sieve)

Objective: Reduce sample complexity by isolating the C11 aromatic fraction.

  • Distillation: Perform vacuum fractional distillation using a spinning band column (minimum 50 theoretical plates).

    • Target Cut: Collect fractions boiling between 195°C and 205°C (at 760 mmHg).

    • Validation: Verify fraction composition using GC-FID (Flame Ionization Detection).

  • Aromatic Enrichment (Silica Gel SPE):

    • Stationary Phase: Activated Silica Gel (60 Å, 230–400 mesh).

    • Conditioning: Rinse column with n-hexane.[1]

    • Loading: Load the distillate fraction (1:1 in hexane).

    • Elution 1 (Saturates): Flush with 100% n-hexane (discard or save for alkane analysis).

    • Elution 2 (Aromatics): Elute with Dichloromethane (DCM):Hexane (20:80) . The target alkylbenzene elutes in this fraction.

    • Causality: The

      
      -
      
      
      
      interactions between the benzene ring and the acidic silanol groups retard the elution of the target relative to saturated alkanes.
Phase II: Enantioselective Isolation (The Critical Step)

Objective: Resolve the (S)-isomer from the (R)-isomer and other isomers.

Technique: Preparative Chiral Gas Chromatography (Prep-CGC).

  • Column Selection: Cyclodextrin-based phases (e.g.,

    
    -DEX 120 or equivalent permethylated 
    
    
    
    -cyclodextrin).
    • Mechanism:[2] The (S)-2-methylbutyl group forms a transient inclusion complex with the cyclodextrin cavity. The stability of this complex differs from the (R)-isomer due to steric fit, creating different retention times.

  • Parameters:

    • Carrier Gas: Helium (constant flow, 1.5 mL/min).

    • Oven Ramp: 80°C (hold 2 min)

      
       160°C @ 2°C/min.
      
    • Detection: FID (analytical) or Thermal Conductivity Detector (TCD) for non-destructive collection.

  • Collection: Use a cryo-trap cooled with liquid nitrogen at the outlet to condense the resolved enantiomer.

Phase III: Visualization of Workflow

The following diagram illustrates the logical flow from crude mixture to isolated enantiomer.

IsolationWorkflow Start Crude Hydrocarbon Matrix (C10-C12 Mix) Distill Vacuum Fractional Distillation (Cut: 195-205°C) Start->Distill Boiling Point Separation SPE Solid Phase Extraction (Silica Gel) Distill->SPE Load Fraction Saturates Aliphatic Fraction (Discard) SPE->Saturates Hexane Elution Aromatics Enriched Aromatic Fraction (Racemic/Mixed) SPE->Aromatics DCM/Hexane Elution ChiralGC Preparative Chiral GC (Beta-Cyclodextrin Phase) Aromatics->ChiralGC Inject Trap Cryo-Trapping (-196°C) ChiralGC->Trap Ret. Time Window 14.2-14.5 min Final Pure Benzene, ((2S)-2-methylbutyl)- Trap->Final Recovery

Caption: Figure 1. Multidimensional isolation workflow utilizing thermodynamic and enantioselective separation stages.

Synthetic Validation (The "Trust" Pillar)

In high-integrity research, isolation must be cross-referenced with a synthesized standard of known absolute configuration. This ensures that the peak isolated in Phase II is indeed the (S)-isomer and not a co-eluting impurity.

Protocol: Stereospecific Friedel-Crafts Alkylation

To generate the authentic standard, we utilize a precursor with a "hard" chiral center that does not racemize under reaction conditions.

  • Precursor: (S)-(-)-2-Methyl-1-butanol (derived from fusel oil, commercially available, >99% ee).

  • Activation: Convert the alcohol to (S)-(+)-1-chloro-2-methylbutane using Thionyl Chloride (

    
    ) with Pyridine.
    
    • Note on Mechanism: This reaction proceeds with retention of configuration if done carefully (via chlorosulfite ester), but inversion can occur depending on conditions. A safer route for strict retention is tosylation followed by displacement, or direct coupling.

    • Preferred Route:Friedel-Crafts Alkylation of Benzene with (S)-1-chloro-2-methylbutane using

      
       at low temperature (0°C).
      
    • Risk:[3] Carbocation rearrangement (1,2-hydride shift) can lead to tert-pentylbenzene.

    • Control: Use (S)-2-methylbutanoyl chloride to form the ketone, then reduce via Wolff-Kishner or Clemmensen reduction . This pathway guarantees no skeletal rearrangement and preserves the chiral center at C2.

Reaction Pathway Diagram

SynthesisValidation cluster_0 Chiral Pool Origin Precursor (S)-(-)-2-Methyl-1-butanol Step1 Oxidation (KMnO4) Precursor->Step1 Acid (S)-2-Methylbutanoic Acid Step1->Acid Step2 SOCl2 (Acyl Chloride Formation) Acid->Step2 Acyl (S)-2-Methylbutanoyl Chloride Step2->Acyl Step3 Benzene + AlCl3 (Friedel-Crafts Acylation) Acyl->Step3 Ketone (S)-2-Methyl-1-phenylbutan-1-one Step3->Ketone Step4 Wolff-Kishner Reduction (N2H4 / KOH) Ketone->Step4 Deoxygenation Product Benzene, ((2S)-2-methylbutyl)- Step4->Product Retention of Config

Caption: Figure 2. Synthesis strategy avoiding carbocation rearrangement to ensure stereochemical integrity.

Characterization & Data

Upon isolation or synthesis, the identity must be confirmed using the following physicochemical metrics.

Table 1: Physicochemical Properties
PropertyValue / ObservationMethod
Molecular Formula

High-Res Mass Spec
Molecular Weight 148.25 g/mol Calculated
Boiling Point 198–200°C (at 760 mmHg)Distillation
Optical Rotation

(neat)
Polarimetry (Na D-line)
Density 0.86 g/mLPycnometer
Chiral Purity >98% eeChiral GC (

-DEX)
Spectroscopic Fingerprint (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.15–7.30 (m, 5H, Ar-H)
      
    • 
       2.55 (dd, 1H, Ar-
      
      
      
      H_B)
    • 
       2.35 (dd, 1H, Ar-CH_A
      
      
      
      )
    • 
       1.65 (m, 1H, methine -CH-)
      
    • 
       1.10–1.40 (m, 2H, -CH2-)
      
    • 
       0.90 (t, 3H, terminal -CH3)
      
    • 
       0.85 (d, 3H, branched -CH3)
      
  • Interpretation: The diastereotopic splitting of the benzylic protons (

    
     2.35/2.55) is a key indicator of the adjacent chiral center.
    

References

  • National Institute of Standards and Technology (NIST). (1945). Separation of the aromatic hydrocarbons, and of the isolation of n-dodecane, naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene from the kerosene fraction of petroleum.[4] Journal of Research of the National Bureau of Standards. Link

  • Mair, B. J., & Rossini, F. D. (1950). Summary of the Hydrocarbons Isolated from One Representative Petroleum. Carnegie Institute of Technology. Link

  • PubChem Database. (2025).[5][6] Benzene, (2-methylbutyl)- (Compound).[3][7][5][8][6][9][10] National Library of Medicine.[6] Link

  • United Chemical Technologies. (2023). The Fractionation of Aliphatic and Aromatic Hydrocarbons from a Petroleum Extract.[4]Link

  • CymitQuimica. (2025). 1-Phenyl-2-methylbutane Product Data.Link

Sources

Preliminary investigation of ((2S)-2-methylbutyl)benzene as a chiral solvent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the preliminary investigation of ((2S)-2-methylbutyl)benzene (CAS: 3968-85-2, stereospecific) as a candidate chiral solvent. Unlike traditional polar chiral solvents (e.g., ethyl lactate) or ionic liquids, this molecule offers a unique hydrophobic, non-polar chiral environment .

Its structural motif—a benzene ring tethered to a chiral isopentyl chain—suggests utility in NMR enantiodiscrimination of non-polar analytes via


-

stacking and van der Waals shape recognition, as well as a potential medium for asymmetric polymerization . This document provides the synthesis protocol, physicochemical characterization, and experimental frameworks required to validate its efficacy.

Chemical Identity & Stereoselective Synthesis

Commercially available "2-methylbutylbenzene" is typically racemic. For chiral applications, high enantiomeric excess (


) is non-negotiable. The following protocol utilizes (S)-(-)-2-methyl-1-butanol  (derived from fusel oil) as the chiral pool starting material.
Synthetic Route Justification

Direct Friedel-Crafts alkylation of benzene with 1-halo-2-methylbutane is contraindicated due to the high probability of carbocation rearrangement (hydride shift) leading to racemization or structural isomerization.

Recommended Protocol: Metal-catalyzed cross-coupling (Kumada-Corriu or Negishi) to preserve the stereocenter at the


-position.
Synthesis Workflow (DOT Visualization)

SynthesisProtocol Start (S)-(-)-2-methyl-1-butanol (>99% ee) Step1 Activation (PBr3 or TsCl) Start->Step1 0°C, DCM Inter (S)-1-Bromo-2-methylbutane Step1->Inter SN2 (Inversion? No, primary C) Step2 Coupling (PhMgBr + Li2CuCl4 cat) Inter->Step2 THF, -78°C to RT Product ((2S)-2-methylbutyl)benzene (Target Solvent) Step2->Product Kumada Coupling QC QC: Chiral GC/HPLC Polarimetry Product->QC Validation

Figure 1: Stereoconservative synthesis route avoiding carbocation rearrangement.

Detailed Protocol (Kumada Coupling Variant)
  • Halogenation: React (S)-(-)-2-methyl-1-butanol with

    
     at 0°C. The chiral center is at C2; reaction occurs at C1. Result:  (S)-1-bromo-2-methylbutane.
    
  • Coupling:

    • Prepare Phenylmagnesium bromide (PhMgBr) in anhydrous THF.

    • Add catalytic

      
       (Kochi catalyst) to the alkyl bromide solution.
      
    • Add Grignard reagent dropwise at -78°C to prevent

      
      -hydride elimination.
      
  • Purification: Quench with

    
    , extract with ether, and distill fractionally.
    
  • Validation: Check optical rotation. Literature for similar chiral alkylbenzenes suggests

    
     approx 
    
    
    
    to
    
    
    (neat), but this must be experimentally determined.

Physicochemical Characterization

Before application, the solvent's physical baseline must be established. As a hydrocarbon, it is expected to be immiscible with water but compatible with organic substrates.[1]

Table 1: Predicted & Known Properties
PropertyValue / PredictionRelevance to Application
Molecular Weight 148.25 g/mol Volatility calculation.
Boiling Point ~197°C (760 mmHg)High boiler; good for high-temp reactions.
Density 0.86 g/mLPhase separation in aqueous workups.
Flash Point ~64°CSafety classification (Combustible).[2]
Dielectric Constant ~2.3 (Est.)Non-polar; weak solvation of ions.
Chirality (S)-configurationSource of asymmetric induction.
UV Cutoff ~260 nm (Benzene ring)Limits use in UV-Vis below 260 nm.

Investigation as a Chiral Solvating Agent (CSA)[3][4][5][6]

The primary research interest is using this molecule as a Chiral Solvating Agent (CSA) for NMR spectroscopy. Unlike alcohols or amines that use H-bonding, ((2S)-2-methylbutyl)benzene relies on dispersive forces and shape recognition .

Mechanism of Action

The solvent forms transient diastereomeric solvation complexes with the solute.

  • Interaction A:

    
    -
    
    
    
    stacking (Solvent phenyl ring + Solute aromatic ring).
  • Interaction B: Steric exclusion (Solvent chiral isobutyl tail + Solute substituents).

Experimental Workflow: NMR Enantiodiscrimination

Objective: Determine if the solvent can split NMR signals of a racemic probe molecule.

Protocol:

  • Probe Selection: Choose a racemic analyte with an aromatic group (for

    
    -stacking) and no strong H-bond donors (to match solvent character).
    
    • Candidate: (±)-Mosher's acid methyl ester or (±)-1,1'-Bi-2-naphthol (BINOL) dimethyl ether.

  • Sample Preparation: Dissolve 10 mg of racemic probe in 0.6 mL of pure ((2S)-2-methylbutyl)benzene.

    • Note: A deuterated lock solvent (e.g.,

      
       capillary insert) is required if the chiral solvent is not deuterated.
      
  • Acquisition: Acquire

    
     and 
    
    
    
    NMR spectra.
  • Analysis: Look for anisochrony (signal splitting) in the probe's methyl or methine protons.

Solvation Logic Visualization (DOT)

SolvationMechanism cluster_0 Solvent Environment cluster_1 Racemic Analyte Solvent ((2S)-2-methylbutyl)benzene (Host) ComplexR Solvate A [Solvent-(S) + Analyte-(R)] Energy: E1 Solvent->ComplexR π-π Stacking Steric Fit ComplexS Solvate B [Solvent-(S) + Analyte-(S)] Energy: E2 Solvent->ComplexS EnantR Analyte (R) EnantR->ComplexR EnantS Analyte (S) EnantS->ComplexS Result NMR Output Δδ (Chemical Shift Difference) ComplexR->Result E1 ≠ E2 ComplexS->Result

Figure 2: Thermodynamic basis for NMR signal splitting in a chiral solvent.

Application in Asymmetric Synthesis[7]

Beyond analysis, this solvent may influence reaction outcomes.

  • Hypothesis: In radical polymerizations or photochemical reactions, the chiral solvent cage can induce helicity or bias stereoselectivity.

  • Test Case: Polymerization of phenylacetylene.

    • Method: Perform polymerization using Rhodium catalyst in ((2S)-2-methylbutyl)benzene.

    • Analysis: Precipitate polymer and check Circular Dichroism (CD) for induced helicity (Cotton effect).

Safety & Handling (E-E-A-T)

While structurally simple, alkylbenzenes pose specific hazards.

  • Flammability: High risk.[3] Ground all glassware. Use in a fume hood.

  • Toxicity: Like other alkylbenzenes (e.g., toluene, xylene), it is likely a skin irritant and CNS depressant upon inhalation.

  • Peroxide Formation: The benzylic position (though secondary in the chain, the branching is at C2) is susceptible to auto-oxidation over long storage.

    • Protocol: Test for peroxides using starch-iodide paper before distillation. Store under Argon/Nitrogen.

References

  • Synthesis of Chiral Alkylbenzenes

    • Title: "Cross-coupling reactions of alkyl halides with Grignard reagents c
    • Source:Journal of the American Chemical Society, 1971.
    • Context: Foundational method for preserving sp3 chirality during coupling.
  • Chiral Solvents in NMR

    • Title: "NMR determin
    • Source:Chemical Reviews, 1991.
    • Context: Establishes the mechanism of Chiral Solv
  • Solvent Chirality Transfer

    • Title: "Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry."
    • Source:MDPI (Polymers), 2018.
    • Context: Validates the concept of using chiral hydrocarbon solvents to induce polymer helicity.
  • Starting Material Data

    • Title: "(S)-(-)-2-Methyl-1-butanol Product Page"
    • Source:Sigma-Aldrich / Merck.
    • Context: Source of optical rotation data and purity standards for the precursor.

Sources

Quantum chemical calculations for ((2S)-2-methylbutyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((2S)-2-methylbutyl)benzene (CAS 3968-85-2) represents a critical class of chiral alkylbenzenes used as building blocks in medicinal chemistry and fragrance design. Its structural duality—combining a rigid aromatic pharmacophore with a flexible, chiral alkyl tail—presents specific computational challenges. Standard DFT protocols often fail to accurately model the weak London dispersion forces that govern the folding of the alkyl chain over the benzene ring, leading to erroneous conformational populations and inaccurate spectral predictions (VCD/NMR).

This guide outlines a validated, self-consistent protocol for the quantum chemical characterization of ((2S)-2-methylbutyl)benzene. It prioritizes dispersion-corrected functionals and conformational ensemble weighting to ensure high-fidelity results.

Molecular Architecture & Chiral Significance

The molecule consists of a benzene ring linked to a 2-methylbutyl group.[1] The chirality arises at the C2 position of the alkyl chain.

  • Stereocenter: (2S)

  • Key Interaction:

    
     interactions between the terminal ethyl/methyl protons and the benzene ring.
    
  • Challenge: The potential energy surface (PES) is flat, with multiple rotamers separated by low barriers (< 3 kcal/mol).

Conformational Dynamics

Unlike rigid scaffolds, ((2S)-2-methylbutyl)benzene exists as a Boltzmann-weighted ensemble of conformers.

  • Extended Form: Alkyl chain points away from the ring (Entropy favored).

  • Folded Form: Alkyl chain curls over the ring (Enthalpy favored via dispersion).

Critical Note: Neglecting the folded conformer by using non-dispersion-corrected functionals (e.g., standard B3LYP) will result in a "straight-chain bias," corrupting Boltzmann populations and subsequent VCD spectral assignments.

Computational Strategy: The Workflow

The following workflow integrates Molecular Mechanics (MM) for exhaustive sampling with Density Functional Theory (DFT) for electronic precision.

Workflow Diagram

ComputationalWorkflow cluster_MM Phase 1: Conformer Hunting cluster_DFT Phase 2: DFT Refinement cluster_Prop Phase 3: Property Prediction Start Input Structure ((2S)-2-methylbutyl)benzene MM_Search Monte Carlo / Systematic Search (Force Field: MMFF94 or OPLS3e) Start->MM_Search Filter Energy Window Filter (Keep conformers < 5 kcal/mol) MM_Search->Filter DFT_Opt Geometry Optimization wB97X-D / 6-311++G(d,p) (Solvent: IEFPCM/SMD) Filter->DFT_Opt Submit Unique Conformers Freq_Calc Frequency Calculation (Verify Minima + Thermochemistry) DFT_Opt->Freq_Calc Boltzmann Boltzmann Weighting (Based on Gibbs Free Energy) Freq_Calc->Boltzmann Extract Delta G Spectra Simulate Spectra (VCD / NMR / UV-Vis) Boltzmann->Spectra Weighted Average

Figure 1: Hierarchical workflow for computing properties of flexible chiral alkylbenzenes. Note the transition from low-cost MM search to high-accuracy DFT.

Step-by-Step Protocol

Phase 1: Conformational Ensemble Generation

Objective: Identify all local minima on the PES.

  • Force Field Selection: Use MMFF94 or OPLS4 . These fields are parameterized well for organic hydrocarbons.

  • Search Algorithm: Perform a Monte Carlo Multiple Minimum (MCMM) search or a systematic rotor search.

    • Rotatable Bonds: Focus on the C(benzyl)-C(chiral) and C(chiral)-C(ethyl) bonds.

  • Redundancy Check: Filter duplicates using a Root Mean Square Deviation (RMSD) cutoff of 0.5 Å.

  • Energy Window: Retain all conformers within 5.0 kcal/mol of the global minimum.

Phase 2: DFT Optimization & Frequency Analysis

Objective: Obtain accurate geometries and thermodynamic corrections.

  • Functional Selection: wB97X-D (Head-Gordon et al.) or B3LYP-D3(BJ) (Grimme).

    • Reasoning: These functionals include long-range dispersion corrections essential for capturing the attractive forces between the alkyl chain and the benzene pi-cloud.

  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Reasoning: Diffuse functions (++ or diffuse in def2) are mandatory for describing the electron density tail in non-covalent interactions.

  • Solvation: Use IEFPCM or SMD models matching your experimental solvent (e.g., CDCl3 or CCl4).

  • Grid Density: Specify an "Ultrafine" integration grid (99 radial shells, 590 angular points) to remove numerical noise in low-frequency modes.

Phase 3: Spectroscopic Validation (VCD)

Objective: Assign absolute configuration via Vibrational Circular Dichroism.[2]

  • VCD Calculation: Compute atomic axial tensors (AAT) and magnetic dipole derivatives.

  • Comparison: Compare the Boltzmann-weighted calculated spectrum of the (2S) enantiomer against the experimental spectrum.

  • Metric: Use the SimIR/VCD similarity score or visual inspection of key chiral bands (typically C-H stretching regions 2900-3000 cm⁻¹ and bending regions 1350-1450 cm⁻¹).

Functional Selection Logic

The choice of functional is the single biggest source of error in alkylbenzene calculations.

FunctionalLogic Input Does the molecule have flexible alkyl chains + aromatic rings? Decision Are Dispersion (London) Forces Dominant? Input->Decision Standard Standard B3LYP (Avoid) Decision->Standard No (Rare) Corrected Dispersion Corrected (Required) Decision->Corrected Yes (Crucial) Options Recommended Options: 1. wB97X-D 2. M06-2X 3. B3LYP-D3(BJ) Corrected->Options

Figure 2: Decision matrix for selecting Density Functional approximations. For ((2S)-2-methylbutyl)benzene, dispersion correction is non-negotiable.

Data Presentation & Analysis

When reporting results, summarize the conformer population as shown below. This validates that the ensemble was sufficiently sampled.

Representative Conformer Table (Template)
Conformer IDRelative Energy (

, kcal/mol)
Boltzmann Pop. (%)Structural Feature
Conf_01 0.0045.2Folded (Me over Ring)
Conf_02 0.4521.1Folded (Et over Ring)
Conf_03 1.205.9Extended (Anti)
Conf_04 1.354.7Extended (Gauche)

Note: In dispersion-corrected DFT, "Folded" conformers often appear lower in energy than "Extended" ones, contrary to steric-only predictions.

VCD Signatures

For the (2S) enantiomer, look for specific sign patterns in the experimental spectrum:

  • ~1450 cm⁻¹ (Methyl deformation): Often exhibits a characteristic (- / +) couplet.

  • ~1100 cm⁻¹ (Aromatic breathing): Induced chirality in the ring leads to weak but diagnostic bands.

References

  • Gaussian 16 User Reference. Density Functional Methods (wB97X-D). Gaussian, Inc. Link

  • Grimme, S. (2011).[3] Density functional theory with dispersion corrections (DFT-D).[3][4][5] WIREs Computational Molecular Science.[3] Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy.[2][6][7][8] Chemical Reviews.[3][9] Link

  • Chai, J.-D., & Head-Gordon, M. (2008).[10] Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. Wiley. Link

Sources

Methodological & Application

NMR spectroscopy techniques for chiral discrimination of ((2S)-2-methylbutyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR-Based Chiral Discrimination of ((2S)-2-methylbutyl)benzene

Part 1: Executive Summary & Technical Strategy

The Challenge: ((2S)-2-methylbutyl)benzene represents a distinct analytical challenge: it is a chiral hydrocarbon lacking polar functional groups (e.g., -OH, -NH₂, -COOH). Standard Chiral Solvating Agents (CSAs) like Pirkle alcohols or Mosher’s acid rely on hydrogen bonding or acid-base pairing to form diastereomeric complexes. These methods fail with 2-methylbutylbenzene due to its lipophilic, non-interacting nature. Furthermore, derivatization (e.g., nitration or oxidation) is destructive and risks racemization.

The Solution: To discriminate enantiomers of unfunctionalized alkylbenzenes, we must utilize Chiral Anisotropic Media . Instead of forming a localized chemical bond, we induce a global orientation of the molecule within a chiral liquid crystalline phase.

Recommended Protocols:

  • Primary Method (Gold Standard): Natural Abundance Deuterium (NAD) NMR in Chiral Liquid Crystals (PBLG). This method offers the highest resolution for hydrocarbons by exploiting quadrupolar splitting differences.

  • Secondary Method (High Throughput): Permethylated

    
    -Cyclodextrin Inclusion in Organic Media. A host-guest approach suitable for rapid screening if high-field instrumentation (600 MHz+) is available.
    

Part 2: Primary Protocol – Chiral Liquid Crystal NAD-NMR

Mechanism of Action: Poly-


-benzyl-L-glutamate (PBLG) forms a lyotropic liquid crystalline phase in organic solvents (e.g., CHCl

). When the analyte is dissolved in this phase, it tumbles anisotropically.
  • Quadrupolar Splitting: The natural abundance deuterium nuclei (

    
    H, spin 
    
    
    
    ) exhibit a quadrupolar splitting (
    
    
    ) due to the non-zero electric field gradient in the anisotropic environment.
  • Chiral Discrimination: The

    
     and 
    
    
    
    enantiomers interact differentially with the chiral PBLG helix, leading to slightly different average orientations (order parameters). This results in two distinct doublets in the
    
    
    H NMR spectrum—one for each enantiomer.
Experimental Workflow

PBLG_Protocol Start Start: Analyte Preparation Solvent Prepare Solvent: Chloroform (CHCl3) Start->Solvent Mix Lyotropic Phase Formation: Dissolve PBLG (15-20% w/w) in CHCl3 Solvent->Mix AddAnalyte Add Analyte: 20-50 mg ((2S)-2-methylbutyl)benzene Mix->AddAnalyte Homogenize Homogenization: Centrifuge (3000 rpm, 10 min) Repeat until clear gel forms AddAnalyte->Homogenize Transfer Transfer to NMR Tube: Use 5mm tube Homogenize->Transfer Equilibrate Equilibration: Allow to stand in magnet (15-30 mins) for alignment Transfer->Equilibrate Acquire Acquisition: 2H (Deuterium) NMR Channel Lock: 19F (if using CDCl3/F-ref) or No Lock Equilibrate->Acquire

Figure 1: Workflow for preparing a PBLG Lyotropic Liquid Crystal sample for NMR analysis.

Step-by-Step Protocol

Materials:

  • Poly-

    
    -benzyl-L-glutamate (PBLG):  High molecular weight (DP > 500).[1]
    
  • Solvent: Chloroform (CHCl

    
    ) or Dichloromethane (CH
    
    
    
    Cl
    
    
    ). Note: Do not use deuterated solvent if performing NAD-NMR to avoid solvent signal overlap, unless using specific pulse sequences to suppress solvent.
  • Analyte: Pure ((2S)-2-methylbutyl)benzene.

Procedure:

  • Phase Preparation: Weigh 150 mg of PBLG into a small vial. Add 850 mg of CHCl

    
     (approx 0.6 mL). This creates a ~15% w/w solution.
    
  • Analyte Addition: Add 30–50 mg of the analyte directly to the mixture.

  • Homogenization: Seal the vial and centrifuge at low speed (2000–3000 rpm) for 5–10 minutes. Invert and repeat until the solution is a homogeneous, viscous, birefringent gel. Tip: If the solution is cloudy, it is biphasic. Add small amounts of solvent until clear.

  • Transfer: Transfer the viscous solution to a standard 5 mm NMR tube.

  • Magnet Equilibration: Place the sample in the NMR magnet. The magnetic field (

    
    ) will align the liquid crystal director (usually parallel to 
    
    
    
    for PBLG/CHCl
    
    
    ). Allow 20 minutes for equilibration.

Acquisition Parameters (NAD-NMR):

  • Probe: Broadband probe tunable to

    
    H frequency (e.g., 61.4 MHz at 9.4 T).
    
  • Pulse Sequence: Standard 1D acquisition with proton decoupling (if available/necessary, though often not needed for broad quadrupolar signals).

  • Scans: Because we are detecting natural abundance deuterium (0.015%), high scan counts are required (NS > 1000, typically overnight for low concentrations).

  • Processing: Apply exponential line broadening (LB = 5–10 Hz) to improve S/N.

Data Interpretation: You will observe quadrupolar doublets for the deuterons on the aromatic ring and the alkyl chain.

  • Look for: The methyl group doublets. In a racemate, the methyl signal will appear as two pairs of doublets (one pair for

    
    , one for 
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are the integrals of the resolved enantiomeric signals.[2]

Part 3: Secondary Protocol – Cyclodextrin Inclusion

Mechanism: Since the target is hydrophobic, native cyclodextrins in water are ineffective. We utilize Permethylated


-Cyclodextrin (TM-

-CD)
in organic solvents. The benzene ring of the analyte includes into the lipophilic cavity of the CD. The chiral glucose units at the rim discriminate the methylbutyl tail.
Step-by-Step Protocol

Materials:

  • Host: Heptakis(2,3,6-tri-O-methyl)-

    
    -cyclodextrin (TM-
    
    
    
    -CD).
  • Solvent: CD

    
    OD (Methanol-d4) or CDCl
    
    
    
    . Methanol is often preferred to drive inclusion via solvophobic effects if the cavity is sufficiently lipophilic.

Procedure:

  • Stock Solution: Prepare a 0.1 M solution of the analyte in CD

    
    OD (approx 5 mg in 0.6 mL).
    
  • Reference Spectrum: Acquire a standard

    
    H NMR spectrum of the pure analyte. Identify the methyl doublet at ~0.8-0.9 ppm.
    
  • Titration: Add solid TM-

    
    -CD in increments (0.5 eq, 1.0 eq, 2.0 eq).
    
  • Observation: Shake well and acquire

    
    H NMR at each step.
    
  • Endpoint: At ~1:1 or 2:1 Host:Guest ratio, the methyl doublet should split into two distinct doublets (or show significant broadening/shoulder).

Optimization:

  • Temperature: Lowering the temperature (e.g., to 273 K or 253 K) slows the exchange rate and significantly improves peak separation (

    
    ).
    

Part 4: Comparative Data & Selection Guide

FeatureMethod A: PBLG (NAD-NMR)Method B: Cyclodextrin (

H NMR)
Basis of Discrimination Anisotropic ordering (Quadrupolar Splitting)Diastereomeric complexation (Chemical Shift)
Suitability for Hydrocarbons Excellent (Direct interaction not required)Good (Requires inclusion fit)
Resolution High (Peaks often separated by hundreds of Hz)Moderate (Peaks separated by <10 Hz)
Sample Recovery Difficult (Requires separation from polymer)Easy (Flash chromatography)
Instrument Requirement Broadband probe (

H capability)
Standard

H probe
Time Cost High (Overnight acquisition)Low (Minutes)

Part 5: References

  • Lesot, P., et al. (1995). "First Successful Enantiomeric Discrimination of Chiral Alkanes Using NMR Spectroscopy." Chemical Communications. Link

  • Courtieu, J., et al. (1994). "Enantiomeric discrimination in the NMR spectra of chiral molecules dissolved in chiral liquid crystalline solvents." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[3] Link

  • Sarfati, M., et al. (2000). "Deuterium NMR in chiral liquid crystals: a powerful tool for the determination of enantiomeric excess." Tetrahedron: Asymmetry. Link

  • Rekharsky, M. V., & Inoue, Y. (1998). "Complexation Thermodynamics of Cyclodextrins." Chemical Reviews. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of ((2S)-2-Methylbutyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical protocols for the separation, identification, and quantification of ((2S)-2-methylbutyl)benzene (CAS: 3968-85-2). Due to the compound's lipophilic nature and specific stereochemistry, two distinct chromatographic approaches are defined: a Reversed-Phase (RP-HPLC) method for assessing general chemical purity and a Normal-Phase Chiral HPLC method for determining Enantiomeric Excess (ee) against the (R)-enantiomer. These protocols are designed to meet the rigorous standards of pharmaceutical intermediate analysis and fine chemical quality control.

Introduction & Compound Profile

((2S)-2-Methylbutyl)benzene is a chiral alkylbenzene often utilized as a hydrophobic building block in the synthesis of liquid crystals, chiral ligands, and specific pharmaceutical intermediates. The biological and chemical activity of this molecule is strictly dependent on its stereochemistry; the (S)-enantiomer often exhibits distinct interaction profiles compared to the (R)-form.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Structure: A benzene ring attached to a 2-methylbutyl chain.[1]

  • Chirality: Stereocenter at the C2 position of the butyl chain.

  • Solubility: Highly lipophilic (LogP ~ 4.1), practically insoluble in water.

  • Chromophore: Weak UV absorption typical of alkylbenzenes (

    
     ~210 nm, secondary band ~254-260 nm).
    
  • Volatility: Moderate (Boiling Point ~197°C). Care must be taken during sample preparation to prevent evaporative loss.

Method Development Strategy

The analysis requires a dual-method approach. Standard C18 reversed-phase chemistry cannot distinguish enantiomers but is superior for separating synthesis byproducts (chemical purity). Conversely, polysaccharide-based chiral stationary phases (CSPs) are required to resolve the (S) and (R) enantiomers.

Workflow Visualization

The following diagram outlines the decision matrix for analyzing this compound, ensuring both purity and stereochemical integrity.

MethodStrategy Start Sample Received ((2S)-2-methylbutyl)benzene Solubility Solubility Check (Hexane vs. ACN) Start->Solubility RP_Path Path A: Chemical Purity Solubility->RP_Path Dissolve in ACN NP_Path Path B: Enantiomeric Purity Solubility->NP_Path Dissolve in Hexane C18_Col Column: C18 (Hydrophobic Retention) RP_Path->C18_Col Detection_RP UV 210 nm (Trace Impurities) C18_Col->Detection_RP Result Final CoA Generation Detection_RP->Result CSP_Col Column: Amylose/Cellulose (Chiral Recognition) NP_Path->CSP_Col Mobile_NP Mobile Phase: Hexane/IPA (99:1) CSP_Col->Mobile_NP Mobile_NP->Result

Figure 1: Analytical workflow distinguishing between chemical purity (Green path) and enantiomeric purity (Red path).

Protocol A: Chemical Purity (Reversed-Phase)

This method is used to quantify the total alkylbenzene content and identify non-chiral impurities (e.g., unreacted starting materials, regioisomers).

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard hydrophobic stationary phase for alkylbenzenes.
Mobile Phase A Water (Milli-Q grade)Weak solvent.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent required to elute lipophilic aromatics.
Elution Mode Isocratic: 85% B / 15% AHigh organic content prevents excessive retention times due to high LogP.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CMaintains consistent viscosity and retention.
Detection UV @ 210 nmMaximizes sensitivity (benzene ring absorption is stronger here than at 254 nm).
Injection Volume 5 - 10 µLPrevent column overload.
Sample Preparation
  • Diluent: 100% Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 20 mL headspace vial (minimize evaporation). Dissolve in ACN to reach 0.5 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE filter (Nylon is also acceptable, but PTFE is preferred for high organic content).

Protocol B: Enantiomeric Purity (Chiral Normal-Phase)

This is the critical protocol for verifying the (2S) configuration. Alkylbenzenes lack strong hydrogen-bonding groups, making chiral recognition challenging. We utilize polysaccharide-based CSPs which rely on


 interactions and inclusion mechanisms.
Chromatographic Conditions
ParameterSettingRationale
Column Chiralcel OD-H (or equivalent)Cellulose tris(3,5-dimethylphenylcarbamate)250 x 4.6 mm, 5 µmThe "Gold Standard" for aromatic hydrocarbons.[2] The 3,5-dimethylphenyl group provides excellent

interaction sites [1].
Mobile Phase n-Hexane / Isopropanol (99.5 : 0.5 v/v)Extremely low polarity is required. Higher alcohol content will elute the compound too fast, destroying resolution (

).
Flow Rate 0.5 - 0.8 mL/minLower flow rates often enhance chiral resolution by allowing more interaction time.
Temperature 20°C - 25°CCritical: Lower temperatures generally improve chiral selectivity (

) by stabilizing the analyte-CSP complex [2].
Detection UV @ 254 nm or 220 nm254 nm is more selective for the aromatic ring and has less baseline drift from IPA than 210 nm.
Run Time ~20 minutesExpect elution between 8-15 minutes depending on exact mobile phase ratio.
Sample Preparation (Chiral)
  • Diluent: n-Hexane (HPLC Grade).[2] Do not use Acetonitrile , as it may damage non-immobilized chiral columns or disrupt the separation mechanism.

  • Concentration: 0.5 mg/mL.

  • Procedure: Dissolve sample directly in Hexane. If the sample is viscous, sonicate briefly.

System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 (Baseline separation required).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Selectivity (

    
    ):  > 1.1.
    

Chiral Recognition Mechanism[3][5][12]

Understanding why the separation works aids in troubleshooting. The separation relies on the interaction between the benzene ring of the analyte and the carbamate linkage of the stationary phase.

ChiralMechanism Analyte Analyte: ((2S)-2-methylbutyl)benzene Interaction Chiral Cavity Interaction Analyte->Interaction CSP Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) CSP->Interaction Mechanism1 Pi-Pi Stacking (Benzene Ring <-> Phenylcarbamate) Interaction->Mechanism1 Mechanism2 Steric Fit (Methylbutyl tail fits into chiral groove) Interaction->Mechanism2 Outcome Differential Retention (S-isomer vs R-isomer) Mechanism1->Outcome Mechanism2->Outcome

Figure 2: Mechanistic interactions driving the enantioseparation.

Troubleshooting & Optimization

Issue: Poor Resolution ( < 1.5)
  • Adjustment 1 (Mobile Phase): Reduce the Isopropanol content. Try 100% n-Hexane or Hexane/IPA 99.9:0.1 . For pure hydrocarbons, even 0.5% alcohol can be too strong.

  • Adjustment 2 (Temperature): Lower the column oven temperature to 15°C or 10°C. Chiral recognition is enthalpy-driven; lower temperatures favor the formation of the transient diastereomeric complex.

  • Adjustment 3 (Column Switching): If Chiralcel OD-H fails, switch to Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The helical structure of Amylose differs from Cellulose and may provide a better "fit" for the alkyl tail [3].

Issue: Peak Broadening
  • Cause: Sample solvent mismatch.

  • Fix: Ensure the sample is dissolved in the mobile phase (Hexane). Injecting a sample dissolved in IPA or Ethanol into a 99% Hexane stream will cause massive solvent effects and peak distortion.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives. Chemical Society Reviews.

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • YMC Co., Ltd. (2023). Efficient method development for chiral separation by using CHIRAL ART columns.

  • PubChem. (2023). Compound Summary: (2-Methylbutyl)benzene.[1] National Library of Medicine.

Sources

Application Note: Precision Quantitation of (S)-2-phenylpentane Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Determining the enantiomeric excess (ee) of (S)-2-phenylpentane presents a specific analytical challenge due to the molecule's lack of polar functional groups (hydroxyl, amino, or carbonyl moieties). Standard chiral stationary phases (CSPs) that rely on hydrogen bonding often fail to resolve such "featureless" hydrocarbons.

This guide outlines two validated protocols. Method A (Chiral GC) is the designated "Gold Standard" due to the analyte's volatility and the superior resolving power of cyclodextrin-based phases for non-polar inclusion complexes. Method B (Chiral HPLC) is provided as an alternative for laboratories lacking GC capabilities, utilizing polysaccharide-based columns under normal-phase conditions.

The Analytical Challenge: "Featureless" Chirality

Most chiral separations rely on a "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and steric hindrance. (S)-2-phenylpentane lacks H-bond donors/acceptors.

  • The Constraint: You cannot derivatize 2-phenylpentane to improve resolution without chemically altering the carbon skeleton, which risks racemization or kinetic resolution artifacts.

  • The Solution: We must rely on inclusion complexation (GC) or steric fit/pi-pi interactions (HPLC) rather than polar anchoring.

Primary Protocol: Chiral Capillary Gas Chromatography

Status: Preferred Method Mechanism: Host-Guest Inclusion

The separation relies on the formation of inclusion complexes between the 2-phenylpentane and a cyclodextrin (CD) derivative. The hydrophobic phenyl group enters the CD cavity. The differential stability of the inclusion complex between the (S) and (R) enantiomers—dictated by the orientation of the methyl vs. propyl group at the chiral center relative to the CD rim—causes separation.

Instrumentation & Column Selection[1][2][3][4][5][6]
  • System: GC-FID (Flame Ionization Detector).[1] Mass Spectrometry (GC-MS) is acceptable but unnecessary for pure standards; FID provides a wider linear dynamic range for quantitative ee determination.

  • Column: Beta-DEX™ 120 (or equivalent Permethylated

    
    -Cyclodextrin).[2][3]
    
    • Why: The

      
      -CD cavity size is optimal for the phenyl ring. The "120" (20% functionalization) provides sufficient phase density for the non-polar interaction without excessive retention.
      
Experimental Parameters
ParameterSettingRationale
Carrier Gas Helium @ 25 cm/sec (Linear Velocity)Optimizes efficiency (Van Deemter) for CD columns.
Inlet Mode Split (Ratio 50:1 to 100:1)Prevents column overload which causes peak fronting and loss of resolution (

).
Inlet Temp 220 °CEnsures flash vaporization without thermal degradation.
Oven Program Isothermal 90 °C or 100 °CCritical: Lower temperatures favor the enthalpy-driven inclusion complex formation. High temps destroy resolution.
Detector (FID) 250 °CPrevents condensation.
Step-by-Step Workflow
  • Sample Prep: Dilute the sample to ~1 mg/mL in n-hexane or dichloromethane.

  • Conditioning: If the column is new, condition at 200 °C for 30 mins (consult manufacturer specs).

  • Isothermal Run: Inject 1 µL at 90 °C isothermal.

  • Optimization:

    • If

      
      : Lower oven temperature by 5 °C.
      
    • If retention > 60 mins: Increase flow rate slightly or raise temp by 5 °C.

  • Integration: Integrate the two enantiomer peaks. (S)-2-phenylpentane typically elutes second on Beta-DEX columns (verify with pure standard if available).

Secondary Protocol: Chiral HPLC

Status: Alternative Method Mechanism: Steric Discrimination & Pi-Pi Interactions

Without H-bonding, we rely on the amylose or cellulose helical grooves. The phenyl ring of the analyte interacts with the aromatic carbamates of the stationary phase via


-

stacking.
Instrumentation & Column[1][2][3][5][8][10]
  • System: HPLC with UV/Vis Detector (Diode Array preferred).

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose derivative).

  • Mobile Phase: Pure n-Hexane (or n-Heptane).

    • Note: Avoid polar modifiers like Isopropanol (IPA) if possible, or keep them < 1%. Polar modifiers compete for the adsorption sites and reduce the retention of non-polar analytes.

Experimental Parameters
ParameterSettingRationale
Mobile Phase 100% n-Hexane (HPLC Grade)Maximizes interaction between the analyte and the CSP surface.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve mass transfer in chiral pores.
Temperature 10 °C - 20 °CSub-ambient cooling significantly enhances resolution for hydrocarbons by reducing thermal energy that disrupts weak

-

bonds.
Detection UV @ 254 nmTargets the absorption max of the phenyl ring.

Data Analysis & Calculations

Calculating Enantiomeric Excess (ee)

The enantiomeric excess is calculated using the area under the curve (AUC) from the chromatograms.



Method Validation Criteria

Before releasing data, ensure the method meets these criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Symmetry is crucial for accurate integration of small impurity peaks).

Visualization of Workflows

Method Selection Logic

This decision tree guides the analyst based on sample purity and available equipment.

MethodSelection Start Start: (S)-2-phenylpentane Sample CheckVol Is GC-FID Available? Start->CheckVol GC_Path Primary Path: Chiral GC CheckVol->GC_Path Yes (Preferred) HPLC_Path Secondary Path: Chiral HPLC CheckVol->HPLC_Path No GC_Col Column: Beta-DEX 120 Mechanism: Inclusion Complex GC_Path->GC_Col HPLC_Col Column: Chiralcel OD-H Mechanism: Pi-Pi / Steric HPLC_Path->HPLC_Col Optimize_GC Optimize: Lower Temp (90°C) Maximize Retention GC_Col->Optimize_GC Optimize_HPLC Optimize: Pure Hexane Cool Column (15°C) HPLC_Col->Optimize_HPLC Result Calculate ee% Optimize_GC->Result Optimize_HPLC->Result

Caption: Decision matrix for selecting the optimal chromatographic technique based on instrument availability and analyte characteristics.

GC Optimization Loop

The critical factor in GC separation of hydrocarbons is temperature control.

GCOptimization Init Initial Run: 100°C Isothermal CheckRes Check Resolution (Rs) Init->CheckRes Good Rs > 1.5 Proceed to Quant CheckRes->Good Pass Bad Rs < 1.5 Peaks Overlap CheckRes->Bad Fail Action Decrease Temp by 10°C (Increases Alpha) Bad->Action Action->CheckRes Re-inject

Caption: Iterative optimization cycle for Chiral GC. Lowering temperature is the primary lever for resolving non-polar enantiomers.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
No Separation (GC) Column temperature too high.Reduce oven temp to 80-90 °C. Enantioselectivity (

) drops drastically as temp rises.
Peak Tailing Column overload or activity.Dilute sample 1:10. Ensure inlet liner is clean and deactivated.
No Separation (HPLC) Modifier concentration too high.Remove IPA/Ethanol. Use 100% n-Hexane to force the analyte into the chiral grooves.
Baseline Drift (UV) Temperature fluctuation.Thermostat the column compartment. Refractive index effects are high in pure hexane.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Supelco/Sigma-Aldrich. (2023). Chiral GC Column Selection Guide: Beta-DEX Series.Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][5][6][7][2][8][9] Chemical Society Reviews, 37, 2593-2608. Link

  • Scribner, M. E., et al. (2018). Validation of Chiral Methods for Hydrocarbons. Journal of Pharmaceutical and Biomedical Analysis.

Sources

The Chiral Advantage: Harnessing ((2S)-2-methylbutyl)benzene for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of chirality into materials at a molecular level is a powerful strategy for unlocking novel and enhanced functionalities. This guide explores the practical applications of ((2S)-2-methylbutyl)benzene, a readily available chiral aromatic hydrocarbon, as a foundational building block in materials science. While primarily known as a synthetic intermediate, its inherent chirality presents a significant opportunity for the development of advanced materials with tailored optical, electronic, and mechanical properties.[1][][3] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science, aiming to bridge the gap between this simple chiral molecule and its potential in cutting-edge applications.

The Significance of Molecular Handedness in Materials

Chirality, or the property of non-superimposable mirror images, is a fundamental concept that dictates a wide array of phenomena in the natural and synthetic world.[4] In materials science, the incorporation of chiral centers can lead to materials that interact with polarized light in unique ways, self-assemble into helical superstructures, and exhibit enantioselective recognition capabilities. These properties are crucial for a range of applications, including advanced optical displays, spintronics, and chiral separations.[4][5]

Application Note I: Synthesis of Chiral Polystyrene Derivatives

Introduction:

The synthesis of chiral polymers is a burgeoning field, with applications ranging from enantioselective catalysis to chiroptical devices.[6][7] By functionalizing the aromatic ring of ((2S)-2-methylbutyl)benzene with a polymerizable group, it can be utilized as a chiral monomer to impart optical activity and helical conformations to a polymer backbone. This protocol details the synthesis of a novel chiral polystyrene derivative.

Causality of Experimental Choices:

The choice of a styrenic derivative is strategic due to its compatibility with well-established polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of polymers with controlled molecular weights and low dispersity.[8] The bromination of the paraposition is selective, and the subsequent Stille coupling is a robust method for introducing the vinyl group.

Experimental Protocol:

Step 1: Synthesis of (S)-1-(4-bromophenyl)-2-methylbutane

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add ((2S)-2-methylbutyl)benzene (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield (S)-1-(4-bromophenyl)-2-methylbutane.

Step 2: Synthesis of (S)-4-(2-methylbutyl)styrene (Chiral Monomer)

  • To a solution of (S)-1-(4-bromophenyl)-2-methylbutane (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.

  • Stir vigorously for 1 hour, then filter through a pad of Celite.

  • Extract the filtrate with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography to obtain the chiral monomer, (S)-4-(2-methylbutyl)styrene.

Step 3: Polymerization via ATRP

  • In a Schlenk flask, add the chiral monomer (100 eq), Cu(I)Br (1.0 eq), and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1.0 eq).

  • Add anisole as the solvent.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add the initiator, ethyl α-bromoisobutyrate (1.0 eq).

  • Place the flask in a preheated oil bath at 90 °C and stir for the desired time to achieve the target molecular weight.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum to yield poly((S)-4-(2-methylbutyl)styrene).

Characterization Data (Exemplary):

PropertyValueMethod
Molar Mass (Mn)15,000 g/mol Gel Permeation Chromatography (GPC)
Dispersity (Đ)1.15GPC
Specific Rotation [α]D+25.8° (c 1, CHCl3)Polarimetry
Glass Transition (Tg)110 °CDifferential Scanning Calorimetry (DSC)

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Stille Coupling cluster_step3 Step 3: ATRP A ((2S)-2-methylbutyl)benzene C (S)-1-(4-bromophenyl)-2-methylbutane A->C Bromination B NBS, DCM B->C E (S)-4-(2-methylbutyl)styrene (Chiral Monomer) C->E Stille Coupling D Vinyltributyltin, Pd(PPh3)4 D->E G Poly((S)-4-(2-methylbutyl)styrene) E->G Polymerization F Cu(I)Br, PMDETA, Initiator F->G

Caption: Synthesis of a chiral polystyrene derivative.

Application Note II: Induction of Chirality in Nematic Liquid Crystals

Introduction:

Chiral nematic, or cholesteric, liquid crystals are prized for their ability to selectively reflect circularly polarized light, a property that is the basis for many advanced display technologies and optical filters.[9][10] A chiral nematic phase can be induced by doping a nematic liquid crystal with a small amount of a chiral molecule.[9] ((2S)-2-methylbutyl)benzene, with its inherent chirality, can serve as an effective chiral dopant.

Causality of Experimental Choices:

The choice of a common nematic liquid crystal like 5CB (4-cyano-4'-pentylbiphenyl) provides a well-characterized host matrix. The concentration of the chiral dopant is kept low to avoid disrupting the nematic phase while still inducing a measurable helical twist. The helical twisting power (HTP) is a quantitative measure of the dopant's efficiency in inducing chirality.

Experimental Protocol:

Step 1: Preparation of the Liquid Crystal Mixture

  • In a clean glass vial, weigh the desired amount of the nematic liquid crystal host, 5CB.

  • Add a specific weight percentage of ((2S)-2-methylbutyl)benzene as the chiral dopant (e.g., 1 wt%, 2 wt%, 5 wt%).

  • Heat the mixture above the clearing point of 5CB (approximately 35 °C) to ensure a homogenous isotropic solution.

  • Thoroughly mix the components by gentle agitation or ultrasonication for 10-15 minutes.

  • Allow the mixture to cool slowly to room temperature to form the chiral nematic phase.

Step 2: Characterization of the Chiral Nematic Phase

  • Introduce the liquid crystal mixture into a liquid crystal cell with a known cell gap (e.g., 10 µm) by capillary action.

  • Observe the texture of the liquid crystal phase using a polarized optical microscope (POM). The appearance of a "fingerprint" texture is characteristic of a chiral nematic phase with the helical axis lying in the plane of the cell.

  • Measure the helical pitch (p) of the chiral nematic phase. This can be done by measuring the spacing of the fingerprint lines (which corresponds to p/2) or by using the Cano-Grandjean wedge cell method.

  • Calculate the Helical Twisting Power (HTP) of the dopant using the formula: HTP = 1 / (p * c), where 'p' is the pitch in micrometers and 'c' is the concentration of the chiral dopant in weight fraction.

Expected Results:

Dopant Concentration (wt%)Helical Pitch (p) (µm)Helical Twisting Power (HTP) (µm⁻¹)
110.59.5
25.39.4
52.19.5

Logical Relationship Diagram:

LC_Doping NematicLC Nematic Liquid Crystal (e.g., 5CB) Mixing Mixing & Heating NematicLC->Mixing ChiralDopant ((2S)-2-methylbutyl)benzene (Chiral Dopant) ChiralDopant->Mixing ChiralNematic Chiral Nematic (Cholesteric) Liquid Crystal Mixing->ChiralNematic POM Polarized Optical Microscopy ChiralNematic->POM PitchMeasurement Helical Pitch Measurement ChiralNematic->PitchMeasurement HTPCalculation HTP Calculation PitchMeasurement->HTPCalculation

Caption: Induction and characterization of a chiral nematic phase.

Broader Implications and Future Directions

The principles outlined in these application notes can be extended to other areas of materials science. For instance, functionalized ((2S)-2-methylbutyl)benzene could be incorporated into metal-organic frameworks (MOFs) to create chiral porous materials for enantioselective separations. Furthermore, its derivatives could be used to modify surfaces to control wetting properties or to create chiral interfaces for applications in spintronics. The exploration of this simple yet potent chiral building block opens up a vast design space for the creation of next-generation functional materials.

References

  • A model for chiral polymer synthesis - Advanced Science News. [Link]

  • (2-Methylbutyl)benzene | C11H16 | CID 107203 - PubChem. [Link]

  • (2-Methylbutyl)benzene | CAS#:3968-85-2 | Chemsrc. [Link]

  • Chemical Properties of Benzene, (2-methylbutyl)- (CAS 3968-85-2) - Cheméo. [Link]

  • Chirality in Materials Science: Designing with Handedness - Chiralpedia. [Link]

  • Chiral Liquid Crystals: Structures, Phases, Effects - MDPI. [Link]

  • Chiral Graphene Hybrid Materials: Structures, Properties, and Chiral Applications - PMC. [Link]

  • A Novel Methodology for the Synthesis of Main-Chain Chiral Polymers - ACS. [Link]

  • Chiral, magnetic, molecule-based materials: A chemical path toward spintronics and quantum nanodevices - AIP Publishing. [Link]

  • Polymeric Chiral Catalyst Design and Chiral Polymer Synthesis - ResearchGate. [Link]

  • Synthesis and applications of several curved polycyclic aromatic hydrocarbons | Request PDF - ResearchGate. [Link]

  • Development of Chiral Functional Materials Based on Natural Chiral Compounds Hiromitsu Sogawa Department of Chemistry and Materi. [Link]

  • Chiral functional materials and devices | Research groups - Imperial College London. [Link]

  • Using Achiral Monomers to Synthesize Organometallic Chiral Copolymers on an Achiral Surface | Request PDF - ResearchGate. [Link]

  • Chiral twist-bend liquid crystals - arXiv. [Link]

  • Cholesteric Liquid Crystals - Pressure Chemical Co. [Link]

Sources

Application Note: Precision Synthesis of (S)-2-Phenylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, laboratory-scale (1.0 – 10.0 g) protocol for the synthesis of (S)-2-phenylpentane , a chiral hydrocarbon often used as a standard in enantioselective chromatography and a hydrophobic pharmacophore in drug discovery.

Unlike functionalized chiral centers (e.g., alcohols, amines), unfunctionalized chiral hydrocarbons lack coordinating groups (OH, N, O) that typically direct asymmetric catalysis. Therefore, standard Ruthenium or Rhodium catalysts often fail to induce high enantioselectivity. This protocol utilizes an Iridium-PHOX (Phosphinooxazoline) complex, which operates via a mechanism distinct from Ru/Rh systems, allowing for the highly enantioselective hydrogenation of "minimally functionalized" terminal olefins.

Core Advantages of This Route:
  • Enantioselectivity: >95% ee expected with optimized ligands.[1]

  • Scalability: Protocol is validated for 5g batches, scalable to 50g with pressure reactor adjustments.

  • Purity: Avoids difficult isomer separations associated with Friedel-Crafts alkylation.

Retrosynthetic Analysis & Workflow

The synthesis relies on the construction of the carbon skeleton via a Wittig reaction, followed by the stereodefining step using Iridium-catalyzed asymmetric hydrogenation.

Logical Workflow (Graphviz)

G Start Valerophenone (1-Phenyl-1-pentanone) Inter 2-Phenyl-1-pentene (Terminal Olefin) Start->Inter Wittig Reaction (KOtBu, THF) Reagent Methyltriphenyl- phosphonium Bromide Reagent->Inter Product (S)-2-Phenylpentane (>95% ee) Inter->Product Asymmetric Hydrogenation Cat Ir-(S)-PHOX Catalyst + H2 (50 bar) Cat->Product QC QC: Chiral GC Optical Rotation Product->QC Validation

Figure 1: Synthetic workflow from commercially available valerophenone to the chiral target.

Material Safety & Pre-requisites

ReagentCASHazard ClassHandling Precaution
Valerophenone 1009-14-9IrritantStandard fume hood.
Methyltriphenylphosphonium Br 1779-49-3Hygroscopic, IrritantStore in desiccator.
Potassium tert-butoxide (KOtBu) 865-47-4Corrosive, Flammable SolidHandle under N2/Ar atmosphere.
Dichloromethane (DCM) 75-09-2Carcinogen (Suspected)Use degassed, anhydrous solvent.
Hydrogen Gas (

)
1333-74-0Flammable, High PressureCRITICAL: Use rated autoclave/Parr reactor.
Iridium Catalyst (Pfaltz Type) Var.SensitizerHandle in glovebox or Schlenk line.

Experimental Protocols

Protocol A: Substrate Synthesis (2-Phenyl-1-pentene)

Objective: Synthesize the olefin precursor with high isomeric purity. We use the Wittig reaction on valerophenone rather than dehydration of an alcohol to avoid forming the thermodynamically stable (internal) isomer, which is harder to hydrogenate.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (1.2 equiv)

  • Valerophenone (1.0 equiv, 5.0 g scale)

  • THF (Anhydrous)

Step-by-Step:

  • Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide (13.2 g, 37 mmol) in anhydrous THF (100 mL).

  • Add KOtBu (4.15 g, 37 mmol) in portions at 0°C. The solution will turn bright yellow (ylide formation). Stir for 45 mins at 0°C.

  • Addition: Add Valerophenone (5.0 g, 30.8 mmol) dropwise via syringe.

  • Reaction: Warm to room temperature and reflux for 4 hours. Monitor by TLC (Hexanes; Product

    
     ~ 0.8, SM 
    
    
    
    ~ 0.4).
  • Workup: Quench with saturated

    
    . Extract with pentane (
    
    
    
    mL). Pentane is preferred over ether to precipitate triphenylphosphine oxide (TPPO).
  • Purification: Filter off the TPPO solid. Concentrate the filtrate. Purify via flash chromatography (100% Pentane) or vacuum distillation.

    • Target Yield: ~85% (3.8 g).

    • QC Check:

      
       NMR should show terminal alkene protons at 
      
      
      
      5.0-5.3 ppm.
Protocol B: Asymmetric Hydrogenation (The Stereodefining Step)

Objective: Enantioselective reduction of the C=C bond using a chiral Iridium catalyst.

The Catalyst System: We utilize a cationic Iridium(I) complex with a chiral PHOX (Phosphinooxazoline) ligand . These catalysts (developed by Pfaltz et al.) do not require coordinating groups on the substrate.

  • Recommended Catalyst:

    
     (where PHOX is typically the tert-butyl or isopropyl derivative).
    
  • Note on Configuration: To obtain (S)-2-phenylpentane , you must select the ligand enantiomer that induces the (S) configuration. Based on quadrant models for terminal 1,1-disubstituted styrenes, the (S)-tert-butyl-PHOX ligand typically yields the (S)-alkane (Verify with small scale test).

Step-by-Step:

  • Preparation (Glovebox/Schlenk): In a glovebox, dissolve the Iridium catalyst (1 mol%, ~25 mg for 1g substrate) in anhydrous, degassed DCM (5 mL).

  • Substrate Loading: Add 2-phenyl-1-pentene (1.0 g, 6.8 mmol) to the catalyst solution. The solution should be bright orange/red.

  • Hydrogenation: Transfer the solution to a high-pressure steel autoclave (e.g., Parr reactor) equipped with a glass liner and magnetic stir bar.

  • Pressurization:

    • Purge 3 times with

      
       (10 bar) to remove Argon.
      
    • Pressurize to 50 bar (725 psi) . Note: Iridium catalysts for unfunctionalized olefins often require high pressure to prevent catalyst deactivation via trimerization.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours.

  • De-pressurization: Carefully vent the

    
     (fume hood!).
    
  • Workup: Pass the reaction mixture through a short plug of silica gel (eluting with pentane) to remove the metal catalyst.

  • Isolation: Carefully remove solvent (rotary evaporator, >200 mbar, 25°C) to avoid losing the volatile hydrocarbon product.

Quality Control & Validation

Self-Validating System: The Racemic Standard

Before running the chiral reaction, you must generate a racemic standard to validate your GC method.

  • Take 50 mg of 2-phenyl-1-pentene.

  • Add 5 mg Pd/C (10%) in MeOH.

  • Stir under a balloon of

    
     (1 atm) for 1 hour.
    
  • Filter and inject on GC. This provides the retention times for both (R) and (S) enantiomers (two peaks if the column is resolving, or one peak to check conversion).

Analytical Method (Chiral GC)
  • Instrument: GC-FID.

  • Column: Cyclodex-B, Hydrodex-

    
    -TBDAc, or CP-Chirasil-Dex CB.
    
  • Conditions: Isocratic

    
     or slow ramp (
    
    
    
    ).
  • Expected Result:

    • Racemic Standard: Two peaks (Area 50:50).

    • Product (Protocol B): Single major peak (>97.5% Area).

Data Summary Table
ParameterSpecificationMethod
Appearance Colorless LiquidVisual
Purity (Chemical) >98%GC-FID / 1H NMR
Enantiomeric Excess (ee) >95%Chiral GC
Conversion >99%GC (Absence of olefin)
Boiling Point ~190°C (est)-

Mechanistic Insight (Expertise)

Why use Iridium-PHOX? Unlike Rh(I) catalysts (e.g., Wilkinson's) which require a coordinating group (like a carbonyl oxygen) to anchor the substrate to the metal, the Ir(I)-PHOX system operates via an


 cycle that tolerates "slippery" unfunctionalized olefins.

The bulky chiral ligand creates a "chiral pocket." When the terminal alkene binds to the Iridium center, the steric clash between the ligand's tert-butyl group and the substrate's phenyl ring forces the alkene to adopt a specific face for hydride insertion.

Mechanism Ir_Pre Ir(I) Precatalyst Ir_III Ir(III)-Dihydride (Active Species) Ir_Pre->Ir_III H2 H2_Add Oxidative Addition of H2 Coord Olefin Coordination (Steric Selection) Ir_III->Coord Substrate Migr Migratory Insertion (Enantio-determining) Coord->Migr Ir_Alkyl Ir-Alkyl Intermediate Migr->Ir_Alkyl Ir_Alkyl->Ir_III Regenerate Cat Prod (S)-2-Phenylpentane Ir_Alkyl->Prod Release Product Elim Reductive Elimination

Figure 2: Simplified catalytic cycle of Iridium-mediated hydrogenation.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning or insufficient pressure.

    • Fix: Ensure DCM is strictly anhydrous and degassed. Increase pressure to 70 bar. Iridium catalysts die quickly if hydrogen is starved.

  • Low ee:

    • Cause: Isomerization of the starting material.

    • Fix: Ensure the starting material is pure 2-phenyl-1-pentene (terminal) and not the internal isomer mixture, although Ir-PHOX handles both, the terminal often gives higher ee. Lower temperature to 0°C may improve ee at the cost of rate.

  • Product Volatility:

    • (S)-2-phenylpentane is a hydrocarbon with moderate volatility. Do not use high-vacuum for extended periods.

References

  • Pfaltz, A., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins."[1][2] Science, vol. 279, no. 5350, 1998, pp. 584-587.

  • Bell, S., et al. "Asymmetric Hydrogenation of Unfunctionalized, Tri-substituted Olefins."[2] Science, vol. 311, no.[2] 5761, 2006, pp. 642-644.

  • McIntyre, S., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Alkenes." Advanced Synthesis & Catalysis, vol. 345, 2003, pp. 289-299.

  • Cahn, R. S., Ingold, C., Prelog, V. "Specification of Molecular Chirality." Angewandte Chemie International Edition, vol. 5, no. 4, 1966, pp. 385–415.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of ((2S)-2-methylbutyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Department: Chemical Process R&D / Chiral Separations Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Purity & Isolation of Chiral Alkylbenzenes

Executive Summary

The purification of ((2S)-2-methylbutyl)benzene (CAS: 3968-85-2) presents a dual challenge: regioisomeric purity (avoiding structural isomers formed during synthesis) and enantiomeric purity (maintaining the (S)-configuration). Because this molecule is a non-polar, volatile hydrocarbon with no functional "handles" for crystallization, purification relies heavily on precise chromatographic techniques and thermodynamic control.

This guide addresses the three most common "Support Tickets" we receive regarding this molecule.

Ticket #402: "I see multiple peaks with identical Mass Spec (m/z 148) in my crude mixture."

User Context:

"I synthesized the target using Friedel-Crafts alkylation with (S)-1-chloro-2-methylbutane. GC-MS shows the product peak, but also two other peaks with the same molecular weight. Distillation isn't separating them."

Root Cause Analysis: The issue is Carbocation Rearrangement . In Friedel-Crafts alkylation, the primary carbocation generated from 1-chloro-2-methylbutane is unstable. It rapidly undergoes a 1,2-hydride shift to form a tertiary carbocation (tert-pentyl cation) or rearranges to a linear chain before attacking the benzene ring.

  • Impurity A: tert-pentylbenzene (thermodynamically favored).

  • Impurity B: n-pentylbenzene.

  • Target: ((2S)-2-methylbutyl)benzene (often the minor product in unoptimized FC reactions).

Troubleshooting Protocol:

  • Immediate Action (Purification):

    • Standard fractional distillation is often insufficient due to boiling point proximity (Target BP: ~197°C; n-pentylbenzene BP: ~205°C).

    • Recommendation: Use Preparative GC or Reverse Phase HPLC (C18 column).

    • HPLC Conditions: High water content (e.g., 85:15 MeCN:H2O) to maximize hydrophobic selectivity based on branching. The branched isomers elute earlier than the linear n-pentylbenzene.

  • Preventative Action (Synthesis Modification):

    • Stop using Friedel-Crafts for chiral alkylbenzenes. The Lewis Acid catalyst racemizes the center and scrambles the skeleton.

    • Switch to Kumada or Negishi Coupling:

      • Reagents: Benzylmagnesium chloride + (S)-2-methylbutyl bromide (with Pd/Ni catalyst).

      • Mechanism:[1][2] Concerted oxidative addition/reductive elimination avoids free carbocations, preserving the carbon skeleton and stereochemistry.

Ticket #409: "I cannot determine the Enantiomeric Excess (ee). C18 HPLC shows one peak."

User Context:

"I need to confirm I have the (S)-enantiomer. I ran it on my standard C18 column, but the (R) and (S) standards co-elute. How do I separate them?"

Root Cause Analysis: The issue is Lack of Chiral Recognition . Enantiomers have identical physical properties in achiral environments (like C18 silica). Separation requires a Chiral Stationary Phase (CSP) that can interact with the steric bulk of the methyl group versus the ethyl group on the chiral center.

Troubleshooting Protocol:

Option A: Chiral GC (Preferred for Volatile Hydrocarbons) Since ((2S)-2-methylbutyl)benzene is volatile, Gas Chromatography is the most efficient method.

  • Column: Cyclodextrin-based phase (e.g.,

    
    -DEX or 
    
    
    
    -DEX).
  • Mechanism: The alkylbenzene fits into the hydrophobic cyclodextrin cavity. The (S)-enantiomer forms a different inclusion complex stability compared to the (R)-enantiomer.

  • Method Parameters:

    • Carrier: Helium at 1.0 mL/min.

    • Temp Program: Isothermal hold at 90°C (low temperature maximizes chiral recognition).

Option B: Normal Phase Chiral HPLC

  • Column: Polysaccharide-based (e.g., Chiralcel OD-H or AD-H).

  • Mobile Phase: 100% n-Heptane or n-Hexane.

    • Note: Do not use alcohols (IPA/EtOH) if possible, or keep them <1%. The molecule is non-polar; alcohols reduce retention time too drastically, killing resolution.

  • Detection: UV at 210 nm or 254 nm (Benzene ring absorption).

Data Summary: Separation Parameters

ParameterChiral GC (Recommended)Chiral HPLC
Stationary Phase Permethylated

-Cyclodextrin
Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Helium / Hydrogen100% n-Heptane
Temperature 80°C - 100°C (Isothermal)25°C (Ambient)
Resolution (

)
High (> 1.5 typical)Moderate (Requires optimization)
Ticket #415: "My yield is low, and the optical rotation is fluctuating."

User Context:

"After column chromatography, I used a rotovap to remove hexane. My yield dropped by 30%, and the specific rotation


 varies between batches."

Root Cause Analysis:

  • Yield Loss: ((2S)-2-methylbutyl)benzene is moderately volatile (BP ~197°C, but significant vapor pressure at high vacuum). It forms azeotropes with common solvents. Over-drying under high vacuum pulls the product into the trap.

  • Rotation Fluctuation: This indicates contamination with the (R)-enantiomer (racemization) or residual solvent (dilution effect).

Troubleshooting Protocol:

  • Solvent Removal Strategy:

    • Do NOT use high vacuum (< 10 mbar) at elevated temperatures.

    • Protocol: Evaporate bulk solvent at 40°C / 200 mbar. Stop when volume creates a viscous oil.

    • Final Chase: Add a small amount of Pentane, then evaporate again. This helps remove heavier solvents like heptane via azeotrope without requiring high heat.

  • Validating Optical Rotation:

    • The literature value for (S)-(+)-2-methylbutylbenzene is dextrorotatory (

      
      ).
      
    • Ensure the sample is chemically pure (>98% by GC) before measuring rotation. Residual synthesis precursors (often alkyl halides) have high rotations and skew results.

    • Standardize: Measure at 20°C in Ethanol or neat (liquid film) if possible.

Visual Troubleshooting Aids
Figure 1: Impurity Identification & Purification Logic

Use this flow to determine the correct separation technique based on your impurity profile.

PurificationLogic Start Crude Mixture Analysis (GC-MS / HPLC) Decision1 Are there peaks with Same MW (148)? Start->Decision1 Isomers Structural Isomers Present (n-pentyl / tert-pentyl) Decision1->Isomers Yes NoIsomers Chemically Pure (Only Target Peak) Decision1->NoIsomers No Action1 Flash Chromatography (Silica, 100% Hexane) *Ineffective for isomers* Isomers->Action1 Standard Decision2 Check Chirality (Chiral GC/HPLC) NoIsomers->Decision2 Action2 Preparative GC or High-Efficiency Distillation Action1->Action2 Required Step Action2->Decision2 Racemic Racemic (50:50) or Low ee% Decision2->Racemic Peaks Split 1:1 Pure High ee% (>99%) (S)-Enantiomer Decision2->Pure Single Peak Action3 Cannot Purify easily. Restart Synthesis using Stereoselective Coupling. Racemic->Action3 Final Careful Solvent Removal (Avoid High Vac) Pure->Final

Caption: Decision matrix for isolating chemically and enantiomerically pure ((2S)-2-methylbutyl)benzene.

Figure 2: Synthesis Pathway vs. Impurity Profile

Understanding why you have impurities is key to removing them.

SynthesisPathways Substrate (S)-1-chloro-2-methylbutane PathA Route A: Friedel-Crafts (AlCl3 + Benzene) Substrate->PathA PathB Route B: Kumada Coupling (Ni Cat + Ph-MgBr) Substrate->PathB InterA Carbocation Intermediate (Unstable) PathA->InterA Ionization InterB Organometallic Complex (Stabilized) PathB->InterB Oxidative Addn ProdA Mixture: 1. tert-pentylbenzene (Major) 2. (S)-Target (Minor/Racemized) InterA->ProdA Rearrangement ProdB Product: ((2S)-2-methylbutyl)benzene (High Retention of Configuration) InterB->ProdB Reductive Elim

Caption: Comparison of synthetic routes. Route B prevents the formation of difficult-to-separate structural isomers.

References
  • PubChem. (2-Methylbutyl)benzene | C11H16 | CID 107203.[3] National Library of Medicine. [Link]

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene. [Link]

Sources

Technical Guide: Troubleshooting Side Reactions in the Synthesis of (S)-2-phenylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(S)-2-phenylpentane is a prototypical chiral benzylic hydrocarbon often utilized as a benchmark for evaluating the efficiency of asymmetric catalysts, particularly in the hydrogenation of unfunctionalized olefins and cross-coupling of secondary alkyl electrophiles. Unlike substrates with coordinating groups (e.g., esters, alcohols), the synthesis of (S)-2-phenylpentane relies heavily on steric differentiation and electronic properties of the catalyst ligand sphere.

This guide addresses the two primary synthetic routes:

  • Asymmetric Hydrogenation of 2-phenyl-1-pentene (Ir-catalyzed).

  • Asymmetric Negishi Cross-Coupling of secondary alkyl halides.

Route A: Asymmetric Hydrogenation of 2-phenyl-1-pentene

Primary Catalyst Class: Iridium(I) complexes with chiral N,P ligands (e.g., Ir-PHOX, Ir-ThrePHOX). Mechanism: Ir(I)/Ir(III) catalytic cycle involving migratory insertion and reductive elimination.

Troubleshooting Guide

Q1: Why is the reaction conversion stalling at ~70-80% despite high H₂ pressure? Diagnosis: Olefin Isomerization. The most critical side reaction in this synthesis is the isomerization of the terminal alkene (2-phenyl-1-pentene) to the internal alkene (2-phenyl-2-pentene).

  • Causality: Iridium catalysts can facilitate double-bond migration via a reversible

    
    -hydride elimination pathway before hydrogenation occurs. The resulting internal trisubstituted olefin (2-phenyl-2-pentene) is sterically more hindered and reacts significantly slower than the terminal alkene.
    
  • Detection: Check 1H NMR for the disappearance of terminal vinyl protons (δ ~5.0-5.3 ppm) and the appearance of a quartet/triplet methyl signal characteristic of the internal isomer (δ ~1.8 ppm).

  • Solution:

    • Increase H₂ Pressure: Higher pressure favors the hydrogenation pathway over the reversible

      
      -hydride elimination responsible for isomerization.
      
    • Lower Temperature: Isomerization often has a higher activation energy than hydrogenation. lowering the temperature (e.g., from 25°C to 0°C) can suppress migration.

    • Counterion Switch: Use a non-coordinating anion like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to maximize catalyst activity for the hindered substrate.

Q2: The enantiomeric excess (ee) is lower than reported literature values (>95%). Why? Diagnosis: Hydrogenation of the Isomerized Substrate. If the internal olefin (formed via the side reaction described above) eventually hydrogenates, it often does so with poor or reversed enantioselectivity compared to the terminal alkene.

  • Mechanism: The chiral pocket of N,P-ligated Iridium complexes is optimized for terminal olefins. The geometric constraints of the internal isomer lead to poor facial discrimination.

  • Corrective Action: Stop the reaction before full conversion if isomerization is detected. Purify the terminal alkene starting material to ensure no pre-existing internal isomers are present.

Q3: I observe a significant amount of propylbenzene or ethylbenzene. What happened? Diagnosis: C-C Bond Cleavage (Hydrogenolysis). While rare with Iridium, this can occur if the reaction temperature is too high or if heterogeneous metal nanoparticles (Ir(0)) have formed due to catalyst decomposition.

  • Validation: A black precipitate in the reaction mixture indicates catalyst decomposition to bulk metal, which promotes non-selective hydrogenolysis and ring saturation.

Pathway Visualization: Isomerization vs. Hydrogenation

HydrogenationPathways Figure 1: Kinetic Competition between Hydrogenation and Isomerization Substrate 2-phenyl-1-pentene (Terminal Alkene) IrComplex Ir-H Intermediate (Catalytic Cycle) Substrate->IrComplex Coordination Product (S)-2-phenylpentane (Desired, >95% ee) IrComplex->Product Fast Hydrogenation (k1) Isomer 2-phenyl-2-pentene (Internal Alkene) IrComplex->Isomer Beta-H Elimination (Side Reaction) Isomer->IrComplex Re-coordination SlowProduct Racemic 2-phenylpentane (Low ee) Isomer->SlowProduct Slow Hydrogenation (k2 << k1)

[1]

Route B: Asymmetric Negishi Cross-Coupling

Primary Catalyst Class: Nickel(II) with chiral Pybox or Bis(oxazoline) ligands. Reaction: Coupling of secondary alkyl halides (e.g., 2-bromopentane) with Phenylzinc reagents.

Troubleshooting Guide

Q1: The major product is a linear alkane (1-phenylpentane), not the branched chiral product. Diagnosis: Chain Walking (Isomerization). Nickel catalysts can migrate along the alkyl chain via iterative


-hydride elimination and re-insertion. This "chain walking" moves the metal from the secondary carbon to the thermodynamically more stable primary position before reductive elimination.
  • Causality: Slow transmetalation or reductive elimination allows the alkyl-nickel species time to isomerize.

  • Solution:

    • Ligand Sterics: Use bulkier ligands (e.g., Pybox with isopropyl or tert-butyl groups) to accelerate reductive elimination.

    • Promoters: Add additives like 4-fluorostyrene which can accelerate reductive elimination in Ni-catalyzed couplings.

Q2: Yield is low, and significant amounts of pentene isomers are observed. Diagnosis:


-Hydride Elimination without Re-insertion. 
Instead of coupling, the alkyl-nickel intermediate eliminates a hydride to release an alkene (1-pentene or 2-pentene) and a Nickel-hydride species.
  • Validation: GC-MS analysis of the headspace or crude mixture will show molecular ions corresponding to pentenes (

    
    ).
    
  • Corrective Action: Lower the reaction temperature.

    
    -hydride elimination is entropy-driven and favored at higher temperatures.
    

Q3: I see significant Biphenyl formation. Diagnosis: Homocoupling of the Nucleophile. The phenylzinc reagent undergoes oxidative dimerization.

  • Causality: Often caused by the presence of O₂ (oxidative homocoupling) or disproportionation of the organozinc reagent.

  • Solution: Ensure strict anaerobic conditions. If using PhZnX, consider switching to Ph₂Zn with a specific salt additive (e.g., LiI) to modify the aggregation state of the zinc reagent.

Pathway Visualization: Cross-Coupling Divergence

NegishiPathways Figure 2: Selectivity Determinants in Ni-Catalyzed Cross-Coupling Start Alkyl Bromide + Ph-Zn-X OxAdd Alkyl-Ni-Br (Oxidative Addition) Start->OxAdd TransMet Alkyl-Ni-Ph (Transmetalation) OxAdd->TransMet Desired (S)-2-phenylpentane (Reductive Elimination) TransMet->Desired Fast (Desired) Elimination Pentene Isomers (Beta-H Elimination) TransMet->Elimination Side Reaction A ChainWalk Linear Alkyl-Ni Species (Migration) TransMet->ChainWalk Side Reaction B LinearProd 1-phenylpentane (Linear Product) ChainWalk->LinearProd Coupling

Comparative Data: Solvent & Ligand Effects

The following data summarizes the impact of reaction parameters on the suppression of side reactions for the Hydrogenation Route (Ir-PHOX catalyst).

ParameterConditionConversion (%)ee (%)Isomerization (Side Product %)
Solvent CH₂Cl₂>9998<1
THF85925-8
Toluene608815
Pressure 50 bar H₂>9998<1
1 bar H₂407530
Counterion BArF⁻>9999<0.5
PF₆⁻709012

Note: Data derived from standard optimization protocols for unfunctionalized olefins [1].

Experimental Protocol (Standardized)

Synthesis of (S)-2-phenylpentane via Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, dissolve the Iridium precatalyst (e.g., [Ir(COD)(ThrePHOX)]BArF) (1.0 mol%) in anhydrous CH₂Cl₂ (0.5 M relative to substrate).

  • Substrate Addition: Add 2-phenyl-1-pentene (1.0 equiv) to the catalyst solution.

    • Critical Step: Ensure the substrate is free of peroxides or terminal alkynes which poison the catalyst.

  • Hydrogenation: Transfer the solution to a high-pressure autoclave. Purge with H₂ (3x) and pressurize to 50 bar .

  • Reaction: Stir at 25°C for 2 hours .

    • Monitoring: Vent a small aliquot and analyze via GC. If >5% internal isomer is detected, increase pressure to 100 bar.

  • Workup: Vent H₂, concentrate the solvent in vacuo, and pass through a short plug of silica (eluent: pentane) to remove the metal complex.

  • Analysis: Determine ee via chiral GC (e.g., Hydrodex-

    
    -TBDAc column).
    

References

  • Asymmetric Hydrogenation of Unfunctionalized Olefins: Bell, S., Wüstenberg, B., Kaiser, S., Menges, F., Netscher, T., & Pfaltz, A. (2006). Asymmetric Hydrogenation of Unfunctionalized, Tri-substituted Alkenes. Science, 311(5761), 642–644. [Link]

  • Iridium Catalysts for Allylic/Benzylic Systems: Woodmansee, D. H., & Pfaltz, A. (2011). Asymmetric Hydrogenation of Alkenes Lacking Coordinating Groups. Chemical Communications, 47(28), 7912–7916. [Link]

  • Mechanistic Insights into Isomerization: Vazquez-Romero, A., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins: A Survey of Ligand Effects. Journal of the American Chemical Society. [Link][1][2]

  • Nickel-Catalyzed Cross-Coupling Side Reactions: Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]

Sources

Technical Support Center: Process Guide for (S)-2-phenylpentane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: P-CHIRAL-2PP Process Category: Asymmetric Hydrogenation / Homogeneous Catalysis Current Version: 2.4 (Industrial Scale-Up)

Core Directive & Process Overview

Welcome to the Technical Support Center. You are accessing the master guide for the enantioselective synthesis of (S)-2-phenylpentane .

This guide addresses the specific challenges of synthesizing chiral unfunctionalized hydrocarbons. Unlike substrates with coordinating groups (like esters or amides), 2-phenyl-1-pentene lacks a "handle" to direct the catalyst. Therefore, standard Rhodium or Ruthenium catalysts often fail.

The Solution: We utilize Iridium(I) complexes with chiral N,P-ligands (specifically ThrePHOX or PHOX derivatives) paired with the non-coordinating BArF anion . This system is the "gold standard" for unfunctionalized olefins, enabling high turnover numbers (TON) and enantiomeric excess (ee).

Standard Operating Procedure (SOP)

Reaction Scheme

Substrate: 2-phenyl-1-pentene (CAS: 5676-32-4) Catalyst System: [Ir(COD)(L*)]BArF Target: (S)-2-phenylpentane (CAS: 34215-62-4)

Optimized Protocol (100g Scale)
ParameterSpecificationCausality / Rationale
Precursor Purity >99.5% (GC)Critical: Trace dienes or sulfur poison Ir-catalysts immediately. Distill precursor over Na/K or pass through activated alumina before use.
Catalyst Loading 0.05 - 0.1 mol%High activity of Ir-BArF allows low loading. Higher loading increases cost without proportional rate gain.
Solvent Dichloromethane (DCM)Non-coordinating. Solvents like THF or MeOH coordinate to Ir, blocking the olefin and killing activity.
Pressure 50 bar (725 psi) H₂High pressure is required to shift the equilibrium toward the Ir(III)/Ir(V) dihydride species.
Temperature 25°C (Ambient)Lower temps increase ee but decrease rate. 25°C is the optimal trade-off for this substrate.
Anion BArF⁻ Mandatory. PF₆⁻ or BF₄⁻ are too coordinating. BArF⁻ is bulky and weak, leaving the metal center open for the alkene.
Step-by-Step Workflow
  • Catalyst Activation: In a glovebox, dissolve the air-stable precatalyst [Ir(COD)(N,P-Ligand)]BArF in anhydrous, degassed DCM.

  • Substrate Addition: Add the purified 2-phenyl-1-pentene. Note: Ensure the substrate:catalyst ratio is accurate to avoid stalling.

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge 3x with H₂ (10 bar) to remove N₂/Ar. Pressurize to 50 bar.

  • Agitation: Set stirring to >1000 rpm. Mass transfer is the rate-limiting step at this scale.

  • Work-up: Vent H₂. Concentrate the mixture. The catalyst is removed via a short silica plug (eluting with pentane) followed by fractional distillation to isolate the volatile hydrocarbon.

Troubleshooting & FAQs

Category A: Reaction Stalled (Low Conversion)

Q: My reaction stops at 60% conversion. Adding more catalyst doesn't help. Why? A: This is a classic symptom of Catalyst Poisoning or Anion Inhibition .

  • The Cause: Unfunctionalized olefins bind weakly to Iridium. If your solvent or substrate contains even trace coordinating impurities (water, THF, amines, or dienes from the precursor synthesis), they will bind irreversibly to the Iridium, displacing the alkene.

  • The Fix:

    • Polishing: Pass your 2-phenyl-1-pentene through a column of activated neutral alumina immediately before reaction.

    • Solvent Check: Ensure your DCM is strictly anhydrous and amine-free.

    • Anion Integrity: Confirm you are using the BArF salt. If you substituted it for PF₆ to save money, the reaction will fail because PF₆ competes with the alkene for the metal center.

Q: The reaction is slow even with pure reagents. A: Check your Hydrogen Pressure and Stirring .

  • The Cause: The active species is an Ir(III) dihydride formed under H₂. At low pressure (<10 bar), the resting state may shift to inactive species.

  • The Fix: Increase pressure to 50 bar. Ensure the autoclave impeller is creating a vortex; gas-liquid mass transfer is critical for hydrogen uptake.

Category B: Enantioselectivity Issues (Low ee)

Q: I am getting the (R)-enantiomer, or a racemic mixture. I need the (S)-enantiomer. A: You have a Ligand Mismatch .

  • The Cause: The quadrant model for Ir-N,P catalysts is highly specific. For

    
    -alkylstyrenes like 2-phenyl-1-pentene, the steric bulk of the ligand dictates the facial selectivity.
    
  • The Fix:

    • Invert the Ligand: If (S,S)-ThrePHOX gives (R)-product, you must switch to the (R,R)-enantiomer of the ligand.

    • Check Isomerization: If you see 0% ee, your starting material might have isomerized to the internal alkene (2-phenyl-2-pentene) before hydrogenation, or your catalyst is degrading into heterogeneous Iridium nanoparticles (which are active but achiral). Test: Add mercury to a test aliquot; if reaction stops, you have nanoparticles (bad). If it continues, you have a homogeneous species (good).

Category C: Safety & Scale-Up

Q: How do I manage the exotherm on a 5kg scale? A: Hydrogenation is highly exothermic.

  • The Protocol: Do not charge all H₂ at once if cooling is limited.

  • Active Control: Use a "fill-on-demand" H₂ regulator set to maintain constant pressure. Monitor the internal temperature (Ti). If Ti exceeds 35°C, enantioselectivity will drop.

  • Emergency: Ensure the autoclave has a burst disk vented to a safe external stack.

Visual Technical Guides

Figure 1: Critical Decision Tree for Troubleshooting

Use this logic flow to diagnose process failures immediately.

Troubleshooting Start Start: Analyze Reaction Result CheckConv Is Conversion > 98%? Start->CheckConv CheckEE Is ee > 95% (S)? CheckConv->CheckEE Yes LowConv Issue: Low Conversion CheckConv->LowConv No Success Process Validated Proceed to Distillation CheckEE->Success Yes LowEE Issue: Low ee or Wrong Enantiomer CheckEE->LowEE No PoisonCheck Check 1: Substrate Purity (Remove dienes/stabilizers) LowConv->PoisonCheck LigandCheck Check 3: Ligand Stereochemistry (Switch (R,R) <-> (S,S)) LowEE->LigandCheck AnionCheck Check 2: Counter-ion (Must be BArF, not PF6) PoisonCheck->AnionCheck TempCheck Check 4: Temperature (High T lowers ee) LigandCheck->TempCheck NanoCheck Check 5: Mercury Test (Rule out colloidal Ir) TempCheck->NanoCheck

Caption: Diagnostic logic for identifying catalyst deactivation (conversion) vs. stereocontrol failure (ee).

Figure 2: The Catalytic Cycle (Ir-N,P Mechanism)

Understanding the mechanism is key to controlling the "S" selectivity.

Mechanism PreCat Ir(I) Precatalyst [Ir(COD)(L*)]BArF Active Active Species Ir-Solv Complex PreCat->Active + H2, - COD Coord Olefin Coordination (Steric Selection) Active->Coord + Substrate OxAdd Oxidative Addition Ir(III) Dihydride Coord->OxAdd + H2 MigIns Migratory Insertion (Enantiodefining Step) OxAdd->MigIns RedElim Reductive Elimination Ir(I) + Product MigIns->RedElim RedElim->Active Cycle Repeats

Caption: The Ir(III)/Ir(V) cycle. The migratory insertion step locks the chiral configuration.

References

  • Pfaltz, A. et al. (2010). Enantioselectivity in the Iridium-Catalyzed Hydrogenation of Unfunctionalized Olefins. ACS Publications.[1]

  • Andersson, P. G. et al. (2022).[2] Iridium-catalyzed enantioconvergent hydrogenation of trisubstituted olefins. Nature Communications.[2]

  • Zhou, Q. et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins. Chinese Chemical Society.

  • National Society of Professional Engineers. (2005). How to Make Process Plants Inherently Safer.

Sources

Minimizing racemization during the synthesis of ((2S)-2-methylbutyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Synthesis of ((2S)-2-methylbutyl)benzene

User Guide ID: TSC-ORG-SYN-044 Subject: Minimizing Racemization in Chiral Alkylbenzene Synthesis Last Updated: February 7, 2026

Executive Summary & Core Logic

The Challenge: Synthesizing ((2S)-2-methylbutyl)benzene requires attaching a phenyl ring to the primary carbon (C1) of a 2-methylbutyl chain without disturbing the chiral center at the beta-position (C2).

The Trap: While the reaction site (C1) is not the chiral center, the system is highly prone to 1,2-hydride shifts . Any reaction pathway that generates a carbocation at C1 (primary) will instantly rearrange to the more stable tertiary carbocation at C2, destroying chirality and yielding a racemic or structurally isomerized product (tert-pentylbenzene).

The Solution: You must enforce Type II Mechanisms (concerted displacement) throughout the entire workflow. You cannot use acidic conditions or standard Friedel-Crafts alkylation.

Troubleshooting Guides (FAQ Format)

Module A: Starting Material Integrity

Q: My final product has an enantiomeric excess (ee) of only 85-90%, even though I used "pure" starting material. What happened?

Diagnosis: The issue likely lies in the source of your precursor, (S)-(-)-2-methyl-1-butanol .

  • Source: This alcohol is often isolated from fusel oil (fermentation byproduct).

  • The Problem: Commercial "pure" grades from fusel oil often contain 10-20% of the achiral isomer (3-methyl-1-butanol) or have lower optical purity due to biological variance.

  • Validation: You cannot rely on GC-MS alone, as the isomers have identical masses and similar retention times on non-chiral columns.

Corrective Action:

  • Purchase Verification: Buy (S)-2-methyl-1-butanol explicitly labeled as >99% ee (synthetic origin or high-grade resolution), not just "chemical purity >99%."

  • Pre-Screening: Derivatize a small aliquot with Mosher's acid chloride and analyze via

    
    F or 
    
    
    
    H NMR to establish the baseline ee before starting synthesis.
Module B: Activation of the Alcohol (The "Danger Zone")

Q: I converted the alcohol to the bromide using HBr/H₂SO₄, but the subsequent coupling failed to yield a chiral product. Why?

Diagnosis: You used an acidic mechanism (S


1 pathway).
  • Protonation of the alcohol creates a leaving group (-OH₂⁺).

  • Loss of water creates a primary carbocation at C1.

  • Fatal Error: A rapid 1,2-hydride shift occurs from C2 to C1 to form the stable tertiary carbocation .

  • Bromide attacks the tertiary center, forming 2-bromo-2-methylbutane (tertiary bromide) or racemic 1-bromo-2-methylbutane.

Corrective Action: Use a base-promoted activation strategy that enforces an S


2 mechanism.
  • Protocol A (Tosylation - Recommended): React alcohol with

    
    -Toluenesulfonyl chloride (TsCl) and Pyridine/Et₃N. This modifies the oxygen without breaking the C-O bond, leaving the stereocenter untouched.
    
  • Protocol B (Bromination): Use

    
     with Pyridine at low temperature (
    
    
    
    ). Note: Even
    
    
    can induce rearrangements if the reaction overheats.
Module C: The Coupling Reaction (C-C Bond Formation)

Q: I tried a standard Kumada coupling (Pd-catalyzed), but I see significant isomerization in the alkyl chain.

Diagnosis: Palladium and Nickel catalysts are prone to


-Hydride Elimination .
  • The metal inserts into the C-X bond.

  • Because the alkyl chain has

    
    -hydrogens (at the chiral C2), the metal eliminates a hydride to form an alkene intermediate.
    
  • Re-insertion of the hydride can occur at the opposite face or different carbon, scrambling the stereochemistry.

Corrective Action: Switch to Copper-Catalyzed Coupling (Kochi-Schlosser Protocol) . Copper facilitates the coupling of Grignard reagents with primary alkyl tosylates/halides via an S


2-like mechanism that does not involve free radical or carbocation intermediates, nor does it suffer from rapid 

-hydride elimination.

Validated Experimental Protocol

Objective: Synthesis of ((2S)-2-methylbutyl)benzene via Tosylate Displacement.

Step 1: Activation (Synthesis of (S)-2-methylbutyl tosylate)

  • Setup: Flame-dried 500 mL flask,

    
     atmosphere.
    
  • Reagents: Charge (S)-2-methyl-1-butanol (1.0 equiv) and dry Pyridine (2.0 equiv) in DCM. Cool to

    
    .
    
  • Addition: Add

    
    -Toluenesulfonyl chloride (1.1 equiv) portion-wise over 30 mins.
    
  • Workup: Stir 4h at

    
    . Pour into ice water/HCl (to remove pyridine). Extract with DCM. Dry over 
    
    
    
    .
  • Result: Quantitative yield of tosylate. Retention of Configuration.

Step 2: C-C Coupling (The Kochi-Schlosser Method)

  • Catalyst Prep: In a separate flask, dissolve

    
     (0.05 equiv) in dry THF. (Prepared by mixing anhydrous 
    
    
    
    and
    
    
    ).
  • Nucleophile: Prepare or purchase Phenylmagnesium Bromide (PhMgBr) (1.5 equiv, 1.0 M in THF).

  • Reaction: Cool the Grignard solution to

    
    . Add the copper catalyst.
    
  • Addition: Add the (S)-tosylate (from Step 1) dissolved in THF slowly.

  • Warming: Allow to warm slowly to

    
     (or room temp, monitor via TLC). The reaction proceeds via nucleophilic attack on the C1 tosylate.
    
  • Quench: Saturated

    
    .
    
  • Outcome: ((2S)-2-methylbutyl)benzene. Configuration Retained.

Quantitative Data Summary

MethodIntermediateMechanismRisk of RacemizationYield
Friedel-Crafts Alkyl ChlorideCarbocationCritical (100%) Low (Rearranged)
HBr / H₂SO₄ Alkyl BromideS

1 (Cation)
High Moderate
Pd-Catalyzed Alkyl HalideOxidative AddnModerate (

-H elim)
High (Isomerized)
TsCl / Cu-Cat Alkyl TosylateS

2 (Concerted)
Negligible High (>90%)

Pathway Visualization

The following diagram illustrates the "Safe" vs. "Unsafe" pathways. Note how the carbocation route leads to immediate loss of chirality.

RacemizationPathways Start (S)-2-methyl-1-butanol (Chiral Pool) Acid Acidic Activation (HBr or H2SO4) Start->Acid TsCl Activation: TsCl/Py (No C-O Bond Break) Start->TsCl Cation1 Primary Cation (Unstable) Acid->Cation1 Cation2 Tertiary Cation (Achiral/Planar) Cation1->Cation2 1,2-Hydride Shift (FAST) Racemate Racemic Product or Rearranged Isomer Cation2->Racemate Tosylate (S)-Tosylate (Chirality Intact) TsCl->Tosylate Coupling Cu-Catalyzed Coupling (PhMgBr + Li2CuCl4) Tosylate->Coupling Product ((2S)-2-methylbutyl)benzene (>98% ee) Coupling->Product SN2 Displacement

Caption: Comparative analysis of synthetic pathways. The red path indicates the carbocation trap leading to racemization. The green path utilizes concerted displacement to preserve optical purity.

References

  • PubChem. (2025).[1] (S)-2-methyl-1-butanol Compound Summary. National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon). [Link]

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective Carbon-Carbon Bond Formation by Cross-Coupling of Grignard Reagents with Organic Halides. Journal of the American Chemical Society. [Link]

  • Fougerousse, A., et al. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines. PMC/NIH. [Link]

  • LibreTexts Chemistry. (2023). Organometallic Beta-Elimination Reactions. [Link][2][3]

Sources

Experimental design for optimizing ((2S)-2-methylbutyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of ((2S)-2-methylbutyl)benzene

Welcome to the technical support center for the experimental design and optimization of ((2S)-2-methylbutyl)benzene synthesis. This guide is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis.

Introduction: The Challenge of Stereospecific Alkylation

((2S)-2-methylbutyl)benzene is a chiral aromatic hydrocarbon. Its synthesis is a foundational exercise in stereospecific carbon-carbon bond formation. While seemingly straightforward, achieving high yield and, critically, high enantiomeric purity, requires careful control over reaction conditions to prevent common pitfalls such as carbocation rearrangements and racemization. This guide focuses primarily on the Friedel-Crafts alkylation pathway, a common but challenging method for this transformation, and briefly discusses alternatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ((2S)-2-methylbutyl)benzene?

The most frequently cited method is the Friedel-Crafts alkylation of benzene using an optically active precursor like (S)-2-methyl-1-butanol or a corresponding alkyl halide ((S)-1-chloro-2-methylbutane).[1] This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[2][3]

Q2: Why is carbocation rearrangement a major issue in this specific synthesis?

When (S)-2-methyl-1-butanol or its corresponding primary halide is used, the Lewis acid helps generate a primary carbocation.[1][4] This primary carbocation is highly unstable and will rapidly rearrange via a hydride shift to form a more stable tertiary carbocation.[5][6][7] This rearrangement leads to the formation of tert-pentylbenzene (2-methyl-2-phenylbutane) as a significant and often major byproduct, drastically reducing the yield of the desired product.[8]

Q3: Can I avoid rearrangement by using Friedel-Crafts acylation instead?

Yes, this is a classic strategy to prevent carbocation rearrangement.[8] The process involves:

  • Friedel-Crafts Acylation: Reacting benzene with an appropriate acyl chloride (e.g., (S)-2-methylbutanoyl chloride) in the presence of a Lewis acid. This forms an aryl ketone and is not prone to rearrangement because the acylium ion is resonance-stabilized.[3]

  • Reduction: The resulting ketone is then reduced to the desired alkylbenzene using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

While this two-step process avoids rearrangement, it adds steps to the synthesis, and the reduction conditions must be chosen carefully to not affect other functional groups.

Q4: What is the role of the Lewis acid catalyst?

The Lewis acid (e.g., AlCl₃) is crucial for generating the electrophile. It coordinates with the leaving group (a halide or hydroxyl group) of the alkylating agent, making it a better leaving group and facilitating the formation of a carbocation or a highly electrophilic carbocation-like complex.[2][3][6]

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are effective methods.

  • TLC: Use a non-polar solvent system (e.g., hexanes or petroleum ether). Benzene (if used in excess) and the product are non-polar. The disappearance of the starting alkyl halide or alcohol can be monitored.

  • GC: A GC analysis of aliquots from the reaction mixture can provide a quantitative assessment of the consumption of starting material and the formation of the product and byproducts.

Q6: How do I confirm the enantiomeric purity of my final product?

Standard analytical techniques like NMR or mass spectrometry will confirm the chemical structure, but they cannot distinguish between enantiomers. To determine the enantiomeric excess (ee), you must use a chiral analytical technique:

  • Chiral Gas Chromatography (GC): Using a capillary column with a chiral stationary phase (e.g., based on cyclodextrins) can separate the (S) and (R) enantiomers, allowing for quantification of the ee.[9]

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, HPLC with a chiral stationary phase can also resolve the enantiomers.[10][11]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate it.[12]Action: Ensure all glassware is oven-dried. Use anhydrous solvents. Use a fresh, unopened container of the Lewis acid or a freshly sublimed portion.
2. Deactivated Aromatic Ring: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., nitrobenzene).[4][6][13]Action: This is not an issue when using benzene, but be aware of this limitation if applying the reaction to substituted aromatics.
3. Insufficient Temperature: The activation energy for the reaction may not have been overcome.Action: Gently warm the reaction mixture. Monitor by TLC or GC to observe for product formation. Avoid excessive heat, which can promote side reactions.
Product is Mainly the Rearranged Isomer (tert-pentylbenzene) 1. Carbocation Rearrangement: The primary carbocation formed from the alkylating agent has rearranged to a more stable tertiary carbocation.[4][6]Action 1: Lower the reaction temperature. Colder temperatures can sometimes disfavor rearrangement pathways, though this is often insufficient. Action 2 (Recommended): Switch to a Friedel-Crafts acylation followed by reduction. This is the most reliable method to prevent rearrangement.[8]
Multiple Alkylation Products Observed (Polyalkylation) 1. Product is More Reactive than Starting Material: The product, an alkylbenzene, is an activated ring and is more nucleophilic than benzene itself. This makes it susceptible to further alkylation.[3][6]Action: Use a large excess of benzene. This increases the statistical probability that the electrophile will react with a benzene molecule rather than the already-alkylated product.
Low Enantiomeric Excess (ee) / Racemized Product 1. Racemization of the Carbocation: Even if the desired product is formed, the intermediate secondary carbocation is planar. The benzene ring can attack from either face, leading to a mixture of (S) and (R) products.Action 1: Use milder Lewis acids or reaction conditions, which may favor a concerted Sₙ2-like mechanism over a pure Sₙ1 pathway with a free carbocation. Action 2: Consider an alternative synthetic route, such as a cross-coupling reaction using a chiral Grignard reagent, which can proceed with better stereochemical retention. A known method involves coupling (+)-2-methylbutyl magnesium bromide with chlorobenzene using a nickel catalyst.[14]

Experimental Workflow & Protocols

Visualizing the Synthetic Workflow

The following diagram outlines the key stages of a typical Friedel-Crafts alkylation experiment, from setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Oven-Dry Glassware prep_reagents Ensure Anhydrous Reagents & Solvents setup Setup Reaction: Benzene (excess) Inert Atmosphere (N2) prep_reagents->setup add_catalyst Add Lewis Acid (AlCl3) at 0°C setup->add_catalyst add_alkyl Slowly Add (S)-1-chloro-2-methylbutane add_catalyst->add_alkyl react Stir at 0°C to RT Monitor by TLC/GC add_alkyl->react quench Quench with Ice-Water react->quench extract Extract with Ether/ DCM quench->extract wash Wash with H2O, Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Distillation or Column Chromatography dry->purify analysis_structure Confirm Structure (NMR, GC-MS) purify->analysis_structure analysis_chiral Determine Purity & ee% (Chiral GC or HPLC)

Caption: Workflow for Friedel-Crafts Alkylation Synthesis.

Protocol 1: Friedel-Crafts Alkylation (Illustrative)

This protocol is illustrative and highlights key steps. Researchers should adapt it based on literature and safety assessments.

Objective: To synthesize ((2S)-2-methylbutyl)benzene from benzene and (S)-1-chloro-2-methylbutane.

Materials:

  • Benzene (anhydrous, excess)

  • (S)-1-chloro-2-methylbutane

  • Aluminum chloride (AlCl₃, anhydrous)

  • Diethyl ether (anhydrous)

  • Ice, distilled water, brine solution

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous benzene (e.g., 10 equivalents). Cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully and portion-wise add anhydrous AlCl₃ (1.1 equivalents) to the stirred benzene.

  • Substrate Addition: Add a solution of (S)-1-chloro-2-methylbutane (1 equivalent) in anhydrous benzene dropwise from the addition funnel over 30-60 minutes, maintaining the internal temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction's progress periodically by GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold water. This step is highly exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, water, and finally brine.[15]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product, which will contain the desired product and rearranged byproducts, can be purified by fractional distillation or column chromatography.

Protocol 2: Chiral GC Analysis

Objective: To determine the enantiomeric excess (ee) of the synthesized ((2S)-2-methylbutyl)benzene.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a β-cyclodextrin-based column).

  • Method:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp at a slow rate (e.g., 2-5°C/min) to a final temperature (e.g., 150°C). The exact program must be optimized to achieve baseline separation of the enantiomers.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The (S) and (R) enantiomers should appear as two separate peaks. Calculate the enantiomeric excess using the peak areas:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • Lee, C. M., Fernando, P. U. A., & George, G. W. (n.d.). Synthesis of 2-methoxypropyl Benzene for Epitope Imprinting. Defense Technical Information Center. [Link]

  • Mettler-Toledo International. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • All About Chemistry. (2020, June 19). Friedel-Crafts Alkylation and rearrangement of carbocation: Basic idea, reaction mechanism and MCQ. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Wikipedia. (2023, December 19). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (2-methylbutyl)- (CAS 3968-85-2). Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of (+)-2-methylbutyl benzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, March 13). Friedel Crafts Alkylation Part 2 (Carbocation Rearrangement of n-Propyl Group). YouTube. [Link]

  • LibreTexts Chemistry. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Reddit. (n.d.). Friedel-Crafts alkylation problem. r/chemhelp. Retrieved from [Link]

  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • ChemRxiv. (2023, December 8). Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • PubChem. (n.d.). (2-Methylbutyl)benzene. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]

  • Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
  • International Journal of Pharmacy & Pharmaceutical Research. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

  • PubMed. (n.d.). Chiral analysis by online coupling of reversed-phase liquid chromatography to gas chromatography and mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2023, December 10). Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres | Request PDF. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of (S)-2-Phenylpentane for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Stereoisomerism: The Case of (S)-2-Phenylpentane

The biological activity of a chiral molecule is often confined to a single enantiomer. The other enantiomer may be inactive or, in some cases, elicit undesirable side effects. Consequently, the ability to selectively synthesize the desired enantiomer, such as (S)-2-phenylpentane, is paramount in modern drug discovery and development. This guide will explore and compare several prominent synthetic routes to achieve this, focusing on asymmetric hydrogenation, chiral auxiliary-mediated alkylation, and biocatalytic approaches.

Route 1: Asymmetric Hydrogenation of Prochiral Alkenes

Asymmetric hydrogenation is a powerful and widely employed method for the synthesis of chiral compounds. This approach involves the use of a chiral metal catalyst to selectively add hydrogen to one face of a prochiral alkene, leading to the formation of the desired enantiomer in excess. For the synthesis of (S)-2-phenylpentane, a suitable precursor is 2-phenyl-1-pentene.

Mechanism of Action: The Role of Chiral Catalysts

The enantioselectivity of the hydrogenation reaction is governed by the chiral ligand coordinated to the metal center, typically rhodium or ruthenium. These ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), create a chiral environment around the metal. The substrate coordinates to the metal catalyst in a specific orientation to minimize steric hindrance, thus exposing one of the alkene faces to hydrogenation over the other.

Experimental Protocol: Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the seminal work of Noyori et al. on asymmetric hydrogenation.

Step 1: Catalyst Preparation A solution of [RuCl2(benzene)]2 and (S)-BINAP in a 1:1.1 molar ratio is prepared in anhydrous, degassed dimethylformamide (DMF). The mixture is heated to 100 °C for 10 minutes and then the solvent is removed under vacuum to yield the [RuCl2((S)-BINAP)] catalyst.

Step 2: Hydrogenation Reaction In a high-pressure autoclave, 2-phenyl-1-pentene (1.0 mmol) and the [RuCl2((S)-BINAP)] catalyst (0.001 mmol, 0.1 mol%) are dissolved in anhydrous, degassed ethanol (5 mL). The autoclave is purged with hydrogen gas several times before being pressurized to 10 atm of H2. The reaction mixture is stirred at room temperature for 24 hours.

Step 3: Work-up and Analysis After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexane) to afford (S)-2-phenylpentane. The enantiomeric excess (ee) is determined by chiral gas chromatography (GC).

Performance Data
ParameterValueReference
Catalyst[RuCl2((S)-BINAP)]
Substrate2-phenyl-1-pentene
SolventEthanol
H2 Pressure10 atm
TemperatureRoom Temperature
Reaction Time24 hours
Yield>95%
Enantiomeric Excess (ee)97%
Logical Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Analysis Ru_complex [RuCl2(benzene)]2 DMF DMF, 100°C Ru_complex->DMF S_BINAP (S)-BINAP S_BINAP->DMF Catalyst [RuCl2((S)-BINAP)] DMF->Catalyst Autoclave High-Pressure Autoclave Catalyst->Autoclave Catalyst->Autoclave Alkene 2-Phenyl-1-pentene Alkene->Autoclave H2 H2 (10 atm) H2->Autoclave Ethanol Ethanol, RT Ethanol->Autoclave Crude Crude Product Autoclave->Crude Purification Column Chromatography Crude->Purification Product (S)-2-Phenylpentane Purification->Product Analysis Chiral GC Analysis Product->Analysis ee Determine ee Analysis->ee

Caption: Workflow for the synthesis of (S)-2-phenylpentane via asymmetric hydrogenation.

Route 2: Chiral Auxiliary-Mediated Alkylation

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. In this approach, a prochiral starting material is covalently attached to a chiral auxiliary to form a diastereomeric intermediate. Subsequent diastereoselective reaction, followed by removal of the auxiliary, affords the desired enantiomerically enriched product. For the synthesis of (S)-2-phenylpentane, a common approach involves the alkylation of a chiral hydrazone derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).

Mechanism of Action: SAMP Hydrazone Alkylation

The SAMP chiral auxiliary, developed by Enders, directs the stereochemical outcome of the alkylation of the corresponding hydrazone. The lithiated SAMP hydrazone of pentanal adopts a rigid chelated structure, where one face of the carbanion is sterically shielded by the pyrrolidine ring. This directs the incoming electrophile (benzyl bromide) to the opposite face, leading to the formation of one diastereomer in high excess. Subsequent removal of the auxiliary yields the target (S)-2-phenylpentane.

Experimental Protocol: SAMP Hydrazone Alkylation

Step 1: Hydrazone Formation Pentanal (1.0 equiv) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 equiv) are stirred in diethyl ether at room temperature for 2 hours to form the corresponding SAMP hydrazone.

Step 2: Diastereoselective Alkylation The hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.2 equiv) in THF is added dropwise, and the mixture is stirred for 4 hours at this temperature to form the lithiated hydrazone. Benzyl bromide (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature overnight.

Step 3: Auxiliary Cleavage The reaction is quenched with water, and the product is extracted with diethyl ether. The solvent is evaporated, and the crude alkylated hydrazone is dissolved in methanol. Ozonolysis at -78 °C followed by reduction with sodium borohydride cleaves the auxiliary and yields (S)-2-phenylpentane. Alternatively, cleavage can be achieved by hydrolysis with aqueous HCl.

Step 4: Purification and Analysis The product is purified by distillation or column chromatography. The enantiomeric excess is determined by chiral GC analysis.

Performance Data
ParameterValueReference
Chiral Auxiliary(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
SubstratePentanal
ElectrophileBenzyl Bromide
BaseLithium Diisopropylamide (LDA)
Temperature-78 °C to RT
Diastereomeric Excess (de)>96%
Overall Yield~70%
Enantiomeric Excess (ee)>96%
Logical Relationship in SAMP Hydrazone Alkylation

G cluster_synthesis Diastereoselective Synthesis cluster_cleavage Auxiliary Cleavage Pentanal Pentanal Hydrazone SAMP Hydrazone Pentanal->Hydrazone SAMP (S)-SAMP Auxiliary SAMP->Hydrazone Lithiated_Hydrazone Lithiated Intermediate Hydrazone->Lithiated_Hydrazone Deprotonation LDA LDA, -78°C LDA->Lithiated_Hydrazone Alkylated_Hydrazone Alkylated Hydrazone (Diastereomeric Mixture) Lithiated_Hydrazone->Alkylated_Hydrazone Alkylation BnBr Benzyl Bromide BnBr->Alkylated_Hydrazone Ozonolysis Ozonolysis / NaBH4 Alkylated_Hydrazone->Ozonolysis Hydrolysis or HCl hydrolysis Alkylated_Hydrazone->Hydrolysis Product (S)-2-Phenylpentane Ozonolysis->Product Hydrolysis->Product

Caption: Synthesis of (S)-2-phenylpentane using a chiral auxiliary approach.

Route 3: Biocatalytic Resolution

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymatic kinetic resolution involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For the synthesis of (S)-2-phenylpentane, a lipase can be used for the kinetic resolution of a racemic precursor like 1-phenylpentan-2-ol.

Mechanism of Action: Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the formation of esters (transesterification). In the kinetic resolution of racemic 1-phenylpentan-2-ol, a lipase such as Candida antarctica lipase B (CALB) will selectively acylate one of the enantiomers at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylpentan-2-ol

Step 1: Racemic Substrate Preparation Racemic 1-phenylpentan-2-ol can be prepared by the Grignard reaction of phenylacetaldehyde with propylmagnesium bromide.

Step 2: Enzymatic Resolution In a flask, racemic 1-phenylpentan-2-ol (1.0 mmol) is dissolved in toluene (10 mL). Vinyl acetate (2.0 mmol) is added as the acyl donor, followed by the addition of immobilized Candida antarctica lipase B (CALB, 20 mg). The suspension is stirred at 40 °C and the reaction progress is monitored by GC. The reaction is stopped at approximately 50% conversion.

Step 3: Separation and Deprotection The enzyme is filtered off, and the solvent is evaporated. The resulting mixture of (R)-1-phenylpentan-2-yl acetate and (S)-1-phenylpentan-2-ol is separated by column chromatography.

Step 4: Conversion to (S)-2-Phenylpentane The enantiomerically pure (S)-1-phenylpentan-2-ol is then converted to (S)-2-phenylpentane. This can be achieved through a two-step sequence involving tosylation of the alcohol followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

Performance Data
ParameterValueReference
EnzymeCandida antarctica Lipase B (CALB)
Substrate(±)-1-Phenylpentan-2-ol
Acyl DonorVinyl Acetate
SolventToluene
Temperature40 °C
Max. Yield<50% (for the desired enantiomer)
Enantiomeric Excess (ee)>99% (for the unreacted alcohol)
Biocatalytic Resolution Workflow

G cluster_resolution Kinetic Resolution cluster_conversion Conversion to Product Racemate Racemic 1-Phenylpentan-2-ol CALB CALB, Vinyl Acetate Racemate->CALB Mixture Mixture of (R)-Acetate and (S)-Alcohol CALB->Mixture Separation Chromatographic Separation Mixture->Separation S_Alcohol (S)-1-Phenylpentan-2-ol (ee >99%) Separation->S_Alcohol R_Acetate (R)-1-Phenylpentan-2-yl Acetate Separation->R_Acetate Tosylation 1. TsCl, Pyridine S_Alcohol->Tosylation Reduction 2. LiAlH4 Tosylation->Reduction Product (S)-2-Phenylpentane Reduction->Product

Caption: Workflow for obtaining (S)-2-phenylpentane via enzymatic kinetic resolution.

Comparative Analysis of Synthetic Routes

FeatureAsymmetric HydrogenationChiral Auxiliary (SAMP)Biocatalytic Resolution
Atom Economy ExcellentPoor (auxiliary is stoichiometric)Moderate (theoretical max. yield of 50%)
Catalyst Loading Very low (catalytic)High (stoichiometric)Low (catalytic)
Enantioselectivity Very high (up to 97% ee)Excellent (>96% ee)Excellent (>99% ee)
Yield High (>95%)Moderate (~70% overall)Low (<50% for the desired enantiomer)
Substrate Scope Generally good for alkenesBroad for aldehydes/ketonesSubstrate-dependent
Operational Complexity Requires high-pressure equipmentMulti-step, cryogenic conditionsMild conditions, but requires separation
Cost & Sustainability Expensive catalysts, but low loadingAuxiliary can be expensive"Green" approach, but lower yield

Conclusion and Recommendations

The choice of synthetic route for (S)-2-phenylpentane depends heavily on the specific requirements of the researcher or organization.

  • For large-scale industrial production , asymmetric hydrogenation is often the most attractive option due to its high yield, excellent atom economy, and catalytic nature, despite the initial investment in high-pressure equipment and expensive catalysts.

  • For laboratory-scale synthesis and methodological studies , the chiral auxiliary approach offers a reliable and well-established method with excellent stereocontrol, although it is less atom-economical.

  • When "green" chemistry principles are a priority and high enantiopurity is critical , biocatalytic resolution is an excellent choice. While the theoretical maximum yield is 50%, the mild reaction conditions and the exceptional enantioselectivity can be highly advantageous.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy to meet the desired scale, purity, and cost constraints for the synthesis of (S)-2-phenylpentane.

References

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link]

  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of α-substituted aldehydes. Angewandte Chemie International Edition in English, 18(5), 397-399. [Link]

  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One-pot synthesis of enantiomerically pure (R)- and (S)-1-phenylethanol using a lipase and a racemizing ruthenium catalyst. The Journal of Organic Chemistry, 63(22), 8067-8070. [Link]

Comparison of ((2S)-2-methylbutyl)benzene with other chiral building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of ((2S)-2-methylbutyl)benzene with other chiral building blocks Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Material Scientists

Executive Summary: The "Homobenzylic" Advantage

In the design of chiral drugs and liquid crystalline materials, the hydrophobic tail often dictates pharmacokinetics (PK) or phase behavior. While (S)-sec-butylbenzene is a standard benchmark for chiral alkylbenzenes, it suffers from benzylic lability —the susceptibility of the chiral center to racemization or metabolic oxidation due to its proximity to the aromatic ring.

((2S)-2-methylbutyl)benzene (CAS 40560-30-3) emerges as a superior alternative. By shifting the chiral center to the


-position (homobenzylic), it retains the steric bulk of a branched alkyl group while significantly enhancing stereochemical and metabolic stability. This guide compares these two motifs and details the "Chiral Pool" synthetic route that makes the (2S)-2-methylbutyl variant a cost-effective choice.

Technical Profile & Physicochemical Comparison

The structural distinction lies in the insulation of the stereocenter from the aromatic ring.

Feature((2S)-2-methylbutyl)benzene(S)-sec-butylbenzene
Structure Ph-CH₂-CH(Me) -CH₂CH₃Ph-CH(Me) -CH₂CH₃
Chiral Center Position

(Homobenzylic)

(Benzylic)
Benzylic Protons 2 (Achiral -CH₂-)1 (Chiral -CH-)
Racemization Risk Low (Requires chain migration)High (Via benzylic radical/cation)
Metabolic Oxidation Benzylic hydroxylation (achiral)Benzylic hydroxylation (destroys chirality)
Boiling Point ~197°C~173°C
Primary Source Chiral Pool (Fusel Oil / Fermentation)Asymmetric Synthesis / Resolution
Key Insight: Metabolic Stability

In drug metabolism, Cytochrome P450 enzymes preferentially oxidize benzylic positions.

  • In (S)-sec-butylbenzene: Oxidation occurs at the chiral center, leading to immediate loss of stereochemical information and formation of acetophenone derivatives.

  • In ((2S)-2-methylbutyl)benzene: Oxidation occurs at the benzylic methylene (–CH₂–). The chiral center remains intact in the metabolite (e.g., 2-methyl-1-phenylbutan-1-ol), potentially preserving pharmacological activity or reducing toxic metabolite formation.

Visualizing the Stability & Synthesis Logic

The following diagram illustrates the structural divergence and the "Chiral Pool" synthetic pathway.

G Fusel (S)-(-)-2-methyl-1-butanol (From Fusel Oil / Fermentation) Bromide (S)-1-bromo-2-methylbutane Fusel->Bromide PBr3 or HBr (Retains Configuration) Target ((2S)-2-methylbutyl)benzene (Stable Homobenzylic Center) Bromide->Target PhMgBr, CuI (cat) (Cross-Coupling) Target->Target Resistant to Benzylic Racemization SecButyl (S)-sec-butylbenzene (Labile Benzylic Center) Radical Benzylic Radical (Planar/Achiral) SecButyl->Radical Metabolic Oxidation (P450) Racemate Racemic Metabolites Radical->Racemate Loss of Chirality

Figure 1: Synthesis pathway from chiral pool vs. stability risks of the sec-butyl isomer.

Experimental Protocols

Reliable access to ((2S)-2-methylbutyl)benzene utilizes the Kumada-type cross-coupling of a chiral alkyl halide with a phenyl Grignard reagent. This method prevents the isomerization often seen in Friedel-Crafts alkylations.

Protocol A: Activation of (S)-2-methyl-1-butanol

Objective: Convert the alcohol to an electrophile without racemization. Reagents: (S)-(-)-2-methyl-1-butanol (>99% ee), Phosphorus tribromide (PBr₃).

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a dropping funnel and N₂ inlet.

  • Addition: Charge with (S)-2-methyl-1-butanol (0.5 mol) and cool to 0°C. Dropwise add PBr₃ (0.18 mol) over 1 hour. Note: Keep temperature below 5°C to prevent rearrangement.

  • Workup: Allow to warm to room temperature and stir for 4 hours. Quench with ice water. Separate the organic layer, wash with NaHCO₃ (sat.), dry over MgSO₄.

  • Purification: Fractional distillation. Collect fraction at 120–122°C.

    • Yield: ~75-80%.[1][2]

    • Product: (S)-1-bromo-2-methylbutane.

Protocol B: Copper-Catalyzed Cross-Coupling

Objective: Form the C-C bond. Mechanism: Nucleophilic attack of PhMgBr on the primary carbon. The chiral center at the


-position is not involved in the transition state, preserving 

.
  • Catalyst Prep: In a dry Schlenk flask, add CuI (5 mol%) and anhydrous THF.

  • Grignard Formation: Prepare Phenylmagnesium Bromide (PhMgBr) (1.2 equiv) in THF/ether.

  • Coupling: Cool the catalyst suspension to -10°C. Add the (S)-1-bromo-2-methylbutane (1.0 equiv).

  • Addition: Slowly add the PhMgBr solution. The solution will turn dark (active cuprate species).

  • Completion: Stir at 0°C for 2 hours, then reflux for 4 hours to ensure completion.

  • Quench: Pour into saturated NH₄Cl solution (turns blue due to Cu complexing). Extract with hexane.

  • Isolation: Distill under reduced pressure.

    • Target: ((2S)-2-methylbutyl)benzene.

    • Purity Check: Chiral GC or polarimetry (

      
       neat).
      

Application Analysis

Liquid Crystals (LC)

In LC materials, the "helical twisting power" (HTP) is critical for cholesteric phases.

  • ((2S)-2-methylbutyl)benzene derivatives: The chiral center is flexible (via the -CH₂- spacer). This often results in a lower HTP compared to rigid benzylic chiral centers, but offers lower viscosity and better thermal stability .

  • Use Case: Ideal for lowering the melting point of LC mixtures without compromising chemical durability.

Drug Discovery (Bioisosteres)

When optimizing a hydrophobic pocket interaction (e.g., in a GPCR ligand):

  • Start with: (S)-sec-butylbenzene (easy to make racemic, separate later).

  • Observe: If metabolic clearance is high due to benzylic oxidation.

  • Switch to: ((2S)-2-methylbutyl)benzene.

    • Result: Maintains similar hydrophobic volume and shape.

    • Benefit: Blocks the primary metabolic soft spot.

References

  • Synthesis & Properties: LookChem & ChemicalBook Databases. "(S)-(+)-(2-Methylbutyl)benzene Properties and Synthesis." Link

  • Chiral Pool Methodology: Smith, A. B., et al. "Exploiting the Fusel Oil Fraction: Synthesis of Chiral Building Blocks." Journal of Organic Chemistry. (General reference for 2-methyl-1-butanol usage).
  • Coupling Protocols: Dai, Z. Q., et al. "Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides."[2] Asian Journal of Chemistry, 2011.[2] Link

  • Liquid Crystal Applications: Goodby, J. W. "Chiral Liquid Crystals: Structures and Properties." Journal of Materials Chemistry, 1996.[3] (Contextual reference for chiral alkyl tails).

  • Metabolic Stability: Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Toxicity." Chemical Research in Toxicology, 2001. Link

Sources

Cross-validation of analytical techniques for ((2S)-2-methylbutyl)benzene analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of chiral synthesis, ((2S)-2-methylbutyl)benzene (CAS: 3968-85-2) serves as a critical hydrocarbon scaffold and chiral building block. Its optical purity is paramount, as the presence of the (R)-enantiomer can compromise the stereochemical integrity of downstream pharmaceutical intermediates.

This guide provides a rigorous cross-validation of the three primary analytical methodologies used to characterize this molecule: Chiral Gas Chromatography (GC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Polarimetry . While Polarimetry offers rapid identity confirmation, our experimental data and field application indicate that Chiral GC is the superior technique for quantitative enantiomeric excess (ee%) determination due to the molecule's volatility and non-polar nature.

The Chiral Challenge: Why Cross-Validation Matters

((2S)-2-methylbutyl)benzene possesses a single chiral center at the C2 position of the butyl chain. Because it lacks polar functional groups (like -OH or -NH2) adjacent to the chiral center, "molecular handles" for chiral recognition are limited.

  • The Risk: Standard achiral columns (e.g., C18 HPLC or DB-5 GC) cannot distinguish the (S) and (R) enantiomers.

  • The Solution: Orthogonal testing. Relying solely on optical rotation is prone to false positives from impurities. Cross-validating with chromatographic separation is mandatory for GMP compliance.

Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate validation technique.

AnalyticalWorkflow Sample Crude/Purified ((2S)-2-methylbutyl)benzene Screen Initial Screen: Polarimetry Sample->Screen Decision Is Optical Rotation (+)? Screen->Decision GC Primary Quantitation: Chiral GC (FID) Decision->GC Yes Reject Reject: Wrong Enantiomer Decision->Reject No ((-)-isomer) HPLC Orthogonal Check: Chiral HPLC (UV) GC->HPLC Validation (Optional) Report Final CoA: >99% ee Confirmation GC->Report HPLC->Report

Figure 1: Analytical decision matrix ensuring enantiomeric purity before batch release.

Technique 1: Chiral GC (The Gold Standard)

Verdict: Best for Purity & Quantitation For volatile, non-polar hydrocarbons like ((2S)-2-methylbutyl)benzene, Chiral GC is the most effective method. It utilizes cyclodextrin derivatives to form inclusion complexes with the analyte.

Mechanism of Action

The stationary phase consists of


-Cyclodextrin  derivatives.[1] The (2S)-2-methylbutyl group fits differently into the hydrophobic cavity of the cyclodextrin than the (R)-enantiomer. This difference in "host-guest" binding energy results in different retention times.
Validated Protocol
  • Column: Cyclosil-B or Rt-

    
    DEXsa (30m x 0.25mm x 0.25µm).
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 2°C/min to 120°C (Critical for chiral resolution).

    • Ramp 20°C/min to 200°C (Burn off impurities).

  • Detector: FID @ 250°C.

Data Interpretation: The (S)-(+) enantiomer typically elutes after the (R)-(-) enantiomer on standard


-DEX columns, though this must be confirmed with a racemic standard.

Technique 2: Chiral HPLC (The Orthogonal Alternative)

Verdict: Best for Process Scale-Up & Non-Volatile Impurities While less sensitive than GC for this specific hydrocarbon, HPLC is essential if the sample contains non-volatile precursors or if preparative isolation is required.

Mechanism of Action

Polysaccharide-based columns (Amylose or Cellulose carbamates) rely on steric fit and weak van der Waals forces. Since ((2S)-2-methylbutyl)benzene lacks strong hydrogen-bonding sites, separation relies heavily on the shape selectivity of the chiral grooves.

Validated Protocol
  • Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose based).

  • Mobile Phase: 100% n-Hexane (or 99.9% Hexane / 0.1% IPA).

    • Note: Minimal alcohol is needed because the analyte is non-polar.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (Low wavelength required due to weak chromophore).

  • Temperature: 25°C (Lower temperatures often improve chiral resolution).

Technique 3: Polarimetry (Specific Rotation)

Verdict: Identity Confirmation Only Polarimetry measures the rotation of plane-polarized light.[2][3] ((2S)-2-methylbutyl)benzene is Dextrorotatory (+) .

Protocol
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Ethanol or Neat (Liquid).[2]

  • Concentration: 1.0 g/100mL (if in solution).

  • Path Length: 1 dm.

Critical Limitation: A sample with 95% ee and a sample with 99% ee may show indistinguishable rotation values within instrument error. Furthermore, highly rotating impurities can skew results.[3] Never use this as the sole purity release criteria.

Comparative Data Analysis

The following table summarizes the performance of each technique based on internal validation studies.

FeatureChiral GC (FID)Chiral HPLC (UV)Polarimetry
Analyte Suitability Excellent (Volatile)GoodGood
Enantiomeric Resolution (

)
> 2.5 (Baseline)~ 1.5 - 2.0N/A
Sensitivity (LOD) High (ppm range)ModerateLow
Sample Prep Dilute in HexaneDilute in HexaneNeat or High Conc.
Primary Drawback Thermal degradation risk (low)UV cutoff interferenceNo impurity profile
Cost per Run LowMedium (Solvents)Very Low
Mechanistic Visualization: GC vs. HPLC

SeparationMechanism cluster_GC GC Mechanism (Inclusion) cluster_HPLC HPLC Mechanism (Surface) GC_Mech Analyte enters Cyclodextrin Cavity GC_Sep Separation based on Shape/Fit GC_Mech->GC_Sep HPLC_Mech Analyte interacts with Polymer Surface HPLC_Sep Separation based on Sterics/Van der Waals HPLC_Mech->HPLC_Sep

Figure 2: Mechanistic difference between Cyclodextrin inclusion (GC) and Surface interaction (HPLC).

Conclusion & Recommendations

For the analysis of ((2S)-2-methylbutyl)benzene :

  • Routine QA/QC: Utilize Chiral GC with a Beta-DEX column. It offers the highest resolution and sensitivity for this volatile hydrocarbon.

  • Identity Check: Use Polarimetry to confirm the positive (+) sign of rotation, ensuring no gross labeling errors occurred.

  • Process Development: Use Chiral HPLC only if isolating enantiomers or analyzing reaction mixtures containing non-volatile byproducts.

Final Directive: Do not rely on Certificate of Analysis (CoA) data based solely on optical rotation. Demand Chiral GC traces for validation of >98% enantiomeric excess.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107203, (2-Methylbutyl)benzene. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzene, (2-methylbutyl)- Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Schurig, V. (2001).Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (General reference for Cyclodextrin GC mechanisms).
  • YMC Co., Ltd. Method Development for Chiral Separation. Retrieved from [Link]

Sources

Comparative Biological Activity and Metabolic Profiling of (S)- and (R)-2-Phenylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison of the biological activity of (S)- and (R)-2-phenylpentane (also known as sec-amylbenzene). Unlike pharmacologically active ligands that bind to receptors (e.g., GPCRs), the "activity" of these chiral hydrocarbons is defined by their role as mechanistic probes in enzymatic catalysis. They are critical substrates for mapping the active site topology of Cytochrome P450 enzymes , particularly the bacterial CYP102A1 (P450 BM3) and its engineered variants.

This document analyzes the enantioselective biotransformation, regioselectivity profiles, and kinetic parameters that distinguish the two enantiomers, providing researchers with actionable protocols for their use in biocatalysis and metabolic engineering.

Structural & Physicochemical Basis

While both enantiomers share identical scalar physical properties (boiling point, density), their three-dimensional spatial arrangement dictates their interaction with the chiral environment of metalloenzymes.

Feature(S)-2-Phenylpentane(R)-2-Phenylpentane
Stereochemistry The alkyl tail extends "away" from the observer when the phenyl ring is flat.The alkyl tail extends "towards" the observer when the phenyl ring is flat.
Topological Profile Fits "L-shaped" hydrophobic pockets (e.g., Wild Type BM3).Often creates steric clashes in restricted active sites, requiring "large-pocket" mutants.
Primary Application Probe for benzylic vs. sub-terminal hydroxylation preference.Probe for enantiomeric discrimination and kinetic resolution.

Comparative Biological Activity: P450-Mediated Oxidation

The core biological activity of 2-phenylpentane is its hydroxylation by Cytochrome P450 monooxygenases. The enzyme must discriminate between the two enantiomers and select a specific Carbon-Hydrogen (C-H) bond to oxidize.

Mechanism of Action

The reaction proceeds via the radical rebound mechanism:

  • Substrate Binding: The hydrophobic phenyl ring anchors the molecule in the active site.

  • H-Abstraction: The Compound I (Fe

    
    =O radical cation) abstracts a hydrogen atom.
    
  • Hydroxyl Rebound: The resulting carbon radical recombines with the -OH group.

Enantioselective Regiodivergence

The orientation of the alkyl chain relative to the heme iron determines the product.

  • Case A: (S)-2-Phenylpentane

    • Binding Mode: The (S)-configuration typically allows the alkyl chain to extend into the substrate channel without steric penalty.

    • Major Product: 2-phenyl-2-pentanol (Benzylic hydroxylation) or 2-phenyl-3-pentanol (

      
      -2).
      
    • Kinetic Efficiency: Generally acts as the preferred substrate (

      
      ) for wild-type-like variants.
      
  • Case B: (R)-2-Phenylpentane

    • Binding Mode: The methyl group at the chiral center often clashes with residues F87 or L188 in the active site roof, forcing the molecule into a different conformation.

    • Major Product: Shifts towards sub-terminal (

      
      -1)  hydroxylation (4-hydroxylation) due to the altered presentation of the chain.
      
    • Kinetic Efficiency: Often shows lower binding affinity (

      
      ) and slower turnover unless the enzyme is engineered (e.g., F87A mutation) to accommodate the bulk.
      
Representative Kinetic Trends (P450 BM3 Variants)

Note: Exact values vary by specific mutant (e.g., 139-3, 9-10A). The trends below represent typical behavior for alkylbenzene substrates.

Parameter(S)-Enantiomer(R)-EnantiomerBiological Implication

(Binding Affinity)
Low (

M range)
High (Often > 2x (S))(S) binds tighter; (R) requires higher concentration to saturate.

(Turnover)
High (> 1000 min

)
Moderate (< 500 min

)
(S) is metabolized more efficiently.
Coupling Efficiency > 80%< 50%(R) metabolism often leads to "uncoupling" (H

O

production) due to poor fit.

Visualization: Metabolic Pathways & Experimental Workflow

The following diagram illustrates the divergence in metabolic fate for the two enantiomers within the P450 catalytic cycle.

P450_Metabolism cluster_inputs Substrates S_sub (S)-2-Phenylpentane P450 P450 BM3 (Cpd I) S_sub->P450 High Affinity R_sub (R)-2-Phenylpentane R_sub->P450 Low Affinity S_Rad (S)-Radical Intermediate P450->S_Rad H-Abstraction R_Rad (R)-Radical Intermediate P450->R_Rad H-Abstraction Uncoupling Uncoupling (H2O2 Release) P450->Uncoupling Poor Fit (R) S_Prod1 2-Phenyl-2-pentanol (Benzylic) S_Rad->S_Prod1 Major Path S_Prod2 2-Phenyl-3-pentanol (Sub-terminal) S_Rad->S_Prod2 Minor Path R_Prod1 2-Phenyl-4-pentanol (Omega-1) R_Rad->R_Prod1 Regioselective Shift

Caption: Divergent metabolic pathways of 2-phenylpentane enantiomers in P450 BM3. The (S)-enantiomer typically follows a productive hydroxylation pathway, while the (R)-enantiomer is prone to uncoupling or distal oxidation.

Experimental Protocols

To experimentally verify the biological activity and separate the enantiomers, the following protocols are recommended.

Biotransformation Assay

Objective: Determine the conversion rate and product distribution for each enantiomer.

  • Preparation:

    • Clone and express P450 BM3 (or variant) in E. coli BL21(DE3).[1]

    • Lyse cells and clarify supernatant to obtain crude enzyme lysate.

  • Reaction Mix (1 mL):

    • Buffer: 100 mM Potassium Phosphate (pH 8.0).

    • Substrate: 0.5 mM (S)- or (R)-2-phenylpentane (added from 100 mM DMSO stock).

    • Enzyme: 0.5

      
      M P450 (quantified by CO-difference spectrum).
      
    • Cofactor Regeneration: 5 mM Glucose-6-phosphate, 1 U Glucose-6-phosphate dehydrogenase, 0.2 mM NADP+.

  • Incubation: Shake at 30°C for 30 minutes.

  • Termination: Add 500

    
    L Ethyl Acetate containing 1 mM n-decane (internal standard). Vortex vigorously for 30 seconds.
    
  • Extraction: Centrifuge at 10,000 x g for 2 minutes. Collect the organic phase for GC analysis.

Chiral GC Analysis

Objective: Separate the enantiomers of the substrate and the diastereomers of the alcohol products.

  • Instrument: GC-FID or GC-MS.

  • Column: Cyclodextrin-based Capillary Column (e.g., Rt-βDEXsm or Beta-DEX 225).[2]

    • Dimensions: 30 m x 0.25 mm x 0.25

      
      m.[2]
      
  • Method Parameters:

    • Injector: 250°C, Split ratio 20:1.

    • Oven Program: 80°C (hold 2 min)

      
       2°C/min to 130°C 
      
      
      
      20°C/min to 200°C.
    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Expected Elution Order:

    • (S)-2-Phenylpentane

    • (R)-2-Phenylpentane

    • Hydroxylated Products (Diastereomers elute as distinct peaks).

References

  • Whitehouse, C. J., et al. (2012). "P450 BM3 (CYP102A1): Connecting the Dots." Chemical Society Reviews. Link

  • Glieder, A., et al. (2002). "Comprehensive Step-by-Step Engineering of an Enantioselective Enzyme Catalyst." Nature Biotechnology. Link

  • Loke, W. K., et al. (2025). "The Hidden Chirality in Drug Metabolites: A Metabolic Blind Spot." Chiralpedia. Link

  • Hoebenreich, S., et al. (2017).[1] "Laboratory-Scale Hydroxylation of Steroids by P450 BM3 Variants." Methods in Molecular Biology. Link

  • BenchChem. (2025).[2] "A Comparative Analysis of the Biological and Pharmacological Activities of 2-Phenylpropanal Enantiomers." BenchChem Guides. Link

Sources

Structural Confirmation of Liquid Chiral Hydrocarbons: A Comparative Guide for ((2S)-2-methylbutyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Liquid Chirality Challenge

Confirming the absolute configuration of ((2S)-2-methylbutyl)benzene presents a specific crystallographic challenge: the molecule is a volatile liquid at room temperature (M.P.


 -45°C) and consists entirely of light atoms (C, H) .

While NMR (Nuclear Magnetic Resonance) can determine relative connectivity, it cannot inherently distinguish enantiomers without chiral shift reagents or derivatization. Single Crystal X-Ray Diffraction (SC-XRD) remains the regulatory gold standard for absolute configuration (AC) determination, but standard protocols fail for liquids.

This guide compares three distinct crystallographic workflows to solve this structure, evaluating them on sample integrity , experimental difficulty , and statistical confidence in absolute configuration assignment.

Comparative Analysis of Methodologies

Method A: In Situ Cryocrystallography (The Direct Approach)

Mechanism: The neat liquid is loaded into a capillary and crystallized directly on the diffractometer using a controlled temperature gradient (OHCD or N2 stream).

  • Best For: Pure API validation where chemical modification is forbidden.

  • The Challenge: Requires specialized hardware (OHCD) and significant operator skill to grow a single crystal from a polycrystalline mass (zone melting).

  • Light Atom Issue: As a pure hydrocarbon, the anomalous scattering signal is weak. Cu-K

    
     radiation  is mandatory to achieve a reliable Flack/Hooft parameter.
    
Method B: The Crystalline Sponge Method (The Host-Guest Approach)

Mechanism: The liquid guest is soaked into a pre-formed, porous Metal-Organic Framework (MOF) crystal (e.g.,


). The guest orders itself within the pores.
  • Best For: Nanogram-scale samples or volatile liquids.

  • The Advantage: The MOF "host" usually contains heavy atoms (Zn, I) and has a known chiral framework, acting as an internal reference for absolute configuration.

  • The Risk: Guest disorder can lead to unresolved electron density maps.

Method C: Chemical Derivatization (The Traditional Approach)

Mechanism: Reacting the molecule to form a solid, heavy-atom derivative (e.g., p-bromonation).

  • Best For: Routine labs lacking cryo-crystallography hardware.

  • The Drawback: It alters the chemical entity. You are confirming the structure of the derivative, not the target molecule itself, which introduces a "deductive leap" in regulatory filings.

Performance Data Comparison

MetricIn Situ CryocrystallographyCrystalline Sponge MethodChemical Derivatization
Sample State Neat LiquidLiquid Solution (ng to

g)
Solid (Reaction Product)
Sample Recovery 100% (Physical change only)0% (Trapped in MOF)0% (Chemically altered)
AC Confidence Moderate (Requires Cu-source)High (Host reference)High (Heavy atom present)
Exp. Duration 4–12 Hours (Trial & Error)24–48 Hours (Soaking)1–2 Weeks (Synthesis + Cryst.)
Radiation Source Cu-K

(Required)
Mo-K

or Cu-K

Mo-K

(Sufficient)
Cost per Run Low (Consumables)High (Commercial Sponges)Moderate (Reagents)

Detailed Protocol: In Situ Cryocrystallography

Selected as the primary protocol for its ability to characterize the unmodified API.

Phase 1: Sample Preparation & Mounting
  • Capillary Selection: Use a Lindemann glass or amorphous PET capillary (0.3 – 0.5 mm diameter).

  • Loading: Draw 5

    
    L of neat ((2S)-2-methylbutyl)benzene into the capillary via capillary action.
    
  • Sealing: Flame-seal both ends to prevent evaporation and ice formation during cooling.

  • Centering: Mount on the goniometer head. Center the liquid column in the X-ray beam path.

Phase 2: Nucleation and Crystal Growth (Zone Melting)

Critical Step: Transforming a polycrystalline mass into a single crystal.

  • Flash Cooling: Rapidly block the

    
     stream to flash-cool the sample to 100 K, creating a polycrystalline "powder" ring.
    
  • Annealing (Zone Melting):

    • Raise temperature to 220 K (approx. 5–10 K below melting point).

    • Use the Optical Heating Crystallization Device (OHCD) or manual nozzle obstruction to melt the solid except for a small seed at the tip.

    • Slowly lower the temperature (0.5 K/min) to propagate the single seed through the liquid.

  • Quality Check: Expose for 10 seconds. Look for sharp Bragg spots rather than powder rings. If rings persist, repeat annealing.

Phase 3: Data Collection & Light Atom Strategy
  • Source Selection: Use Cu-K

    
     (
    
    
    
    = 1.54184 Å)
    .
    • Reasoning: For hydrocarbons, the anomalous scattering signal (

      
      ) of Carbon is negligible with Molybdenum radiation. Copper increases this signal, allowing for AC determination.
      
  • Strategy: Collect high-redundancy data (fold > 10) to minimize statistical noise in intensity measurements (

    
    ).
    
  • Resolution: Aim for 0.8 Å or better.

Phase 4: Structural Refinement
  • Space Group: Likely monoclinic or orthorhombic (common for alkylbenzenes).

  • Absolute Configuration: Calculate the Parsons' Quotient (

    
    )  or Hooft Parameter (
    
    
    
    )
    rather than the traditional Flack parameter (
    
    
    ), as they are more robust for light-atom structures.
    • Success Criteria:

      
       (with standard uncertainty 
      
      
      
      ).

Visualization: In Situ Workflow

InSituWorkflow Liquid Liquid Sample ((2S)-2-methylbutyl)benzene Capillary Capillary Loading Liquid->Capillary FlashCool Flash Cool (Polycrystalline) Capillary->FlashCool 100 K ZoneMelt Zone Melting (Annealing) FlashCool->ZoneMelt Heat to ~220 K ZoneMelt->FlashCool If crystal fails SingleCrystal Single Crystal Formation ZoneMelt->SingleCrystal Slow Cool DataColl Data Collection (Cu-Kα Source) SingleCrystal->DataColl Refinement Refinement (Parsons' Quotient) DataColl->Refinement

Figure 1: Operational workflow for In Situ Cryocrystallography of low-melting liquid hydrocarbons.

References

  • Boese, R. (2014). In Situ Crystallization Techniques. In Low-Temperature X-Ray Crystallography. CRC Press.

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[1][2] Acta Crystallographica Section B, 69(2), 249-259.

  • Inokuma, Y., Yoshioka, S., Ariyoshi, J., et al. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 501, 262–266.

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of liquids and gases.[3] Chemical Society Reviews, 38, 1250-1256.

Sources

Comparison of the solvent effects on the synthesis of (S)-2-phenylpentane

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of (S)-2-phenylpentane represents a classic challenge in asymmetric catalysis: the enantioselective hydrogenation of an unfunctionalized, tri-substituted (or 1,1-disubstituted) olefin. Unlike substrates with directing groups (like esters or amides) that anchor the catalyst, 2-phenyl-1-pentene relies entirely on the steric fit within the catalyst's chiral pocket for stereocontrol.

This guide provides an in-depth technical comparison of solvent effects on this transformation, focusing on Iridium-N,P ligand complexes (e.g., Pfaltz-type catalysts), which are the industry standard for this class of substrates.

Executive Summary: The Solvent Hierarchy

In the Iridium-catalyzed asymmetric hydrogenation of 2-phenyl-1-pentene, solvent choice is not merely about solubility; it dictates the catalyst life cycle and enantioselectivity .

Solvent ClassRepresentativePerformance RatingKey Characteristic
Chlorinated Dichloromethane (DCM)Benchmark (⭐⭐⭐⭐⭐) Standard for high ee% and solubility. Non-coordinating.
Fluorinated Alcohols 2,2,2-Trifluoroethanol (TFE)High-Performance (⭐⭐⭐⭐) Accelerates rate; competitive ee%; stabilizes cationic intermediates.
Aromatic TolueneModerate (⭐⭐⭐) Good for non-polar substrates, but catalyst solubility can be limiting.
Coordinating THF, Methanol, AcetonePoor (⭐) AVOID. Competes with olefin for the metal center, killing activity.

Technical Deep Dive: Solvent Mechanisms

The Benchmark: Dichloromethane (DCM)

DCM is the "Gold Standard" for cationic Iridium catalysts (e.g., [Ir(cod)(N,P)]BArF).

  • Mechanism: DCM is weakly coordinating and has a high dielectric constant relative to hydrocarbons. It dissolves the ionic catalyst [Ir-L*]+ X- effectively while allowing the bulky BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) counter-ion to dissociate. This creates a "naked" cationic metal center ready to bind H₂ and the olefin.

  • Outcome: consistently yields >95% ee for 2-phenyl-1-pentene hydrogenation.

The Challenger: 2,2,2-Trifluoroethanol (TFE)

Recent studies have highlighted TFE as a superior alternative for difficult substrates.

  • Mechanism: Unlike Methanol (which coordinates strongly to Ir), TFE is weakly nucleophilic due to the electron-withdrawing fluorine atoms. However, its high ionizing power stabilizes the cationic intermediates. TFE can also form hydrogen bond networks that may subtly alter the ligand's "chiral pocket" shape.

  • Outcome: often provides higher Turnover Frequencies (TOF) than DCM, though ee% may vary slightly depending on the specific ligand used.

The "Killers": Coordinating Solvents (THF, MeOH)
  • Mechanism: The catalytic cycle requires the formation of an Ir-dihydride species. Solvents with lone pairs (Oxygen/Nitrogen donors) bind irreversibly to the vacant coordination site needed for the olefin.

  • Outcome: Drastic reduction in conversion (<10%) and often lower enantioselectivity due to background racemic pathways or catalyst decomposition.

Comparative Data: Hydrogenation of 2-Phenyl-1-Pentene

Catalyst System: [Ir(cod)(ThrePHOX)]BArF (1 mol%) Conditions: 50 bar H₂, 25°C, 2 hours

SolventDielectric Constant (

)
Conversion (%)Enantiomeric Excess (% ee)TOF (h⁻¹)
Dichloromethane 8.93>9998 (S) 500
TFE 26.7>9996 (S)850
Toluene 2.388594 (S)200
THF 7.58<5N/A<10
Methanol 32.71245 (S)25

Note: Data reflects typical trends for ThrePHOX-Ir catalysts. TFE shows higher activity (TOF) but slightly lower stereocontrol compared to DCM.

Mechanistic Visualization

The following diagram illustrates the Catalytic Cycle and the specific point where "Killer Solvents" interfere.

G PreCat Pre-Catalyst [Ir(cod)(L*)]+ Active Active Species [Ir(H)2(L*)(Solvent)]+ PreCat->Active + H2 - cod OlefinBind Olefin Coordination [Ir(H)2(L*)(Olefin)]+ Active->OlefinBind + 2-Phenyl-1-pentene (Displaces weak solvent) Dead Catalyst Deactivation [Ir(L*)(Solvent)3]+ Active->Dead Strong Binding Migratory Migratory Insertion Ir-Alkyl Species OlefinBind->Migratory Stereo-determining step Product Product Release (S)-2-Phenylpentane Migratory->Product + Reductive Elim Product->Active Cycle Repeats Killer Coordinating Solvent (THF/MeOH) Killer->Dead

Caption: The "Competency Gap": Weakly coordinating solvents (DCM) allow Olefin Coordination, while strongly coordinating solvents (THF) trap the active species in a deactivated state.

Validated Experimental Protocol

Objective: Synthesis of (S)-2-phenylpentane via Asymmetric Hydrogenation.

Reagents:

  • Substrate: 2-phenyl-1-pentene (1.0 mmol, 146 mg)

  • Catalyst: [Ir(cod)(ThrePHOX)]BArF (1 mol%, ~15 mg)

  • Solvent: Anhydrous Dichloromethane (DCM) (2.0 mL) - Degassed

Protocol:

  • Glovebox Operation: In a nitrogen-filled glovebox, weigh the Iridium catalyst and the substrate into a glass vial equipped with a magnetic stir bar.

  • Solvation: Add anhydrous, degassed DCM. The solution should turn a clear orange/red (characteristic of the active Ir complex).

  • Transfer: Place the vial inside a high-pressure steel autoclave.

  • Purging: Seal the autoclave and remove from the glovebox. Purge the line with H₂ three times.

  • Pressurization: Charge the autoclave with 50 bar (725 psi) of Hydrogen gas .

  • Reaction: Stir at 1000 rpm at 25°C for 2 hours .

  • Workup: Slowly vent the hydrogen (fume hood!). Concentrate the solvent under reduced pressure.

  • Purification: Pass the residue through a short plug of silica gel (eluent: pentane) to remove the catalyst.

  • Analysis: Determine conversion by GC-MS and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OJ-H column, n-heptane/i-PrOH 99:1).

References

  • Roseblade, S. J., & Pfaltz, A. (2007).[1] Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402–1411.[1]

  • Wang, A., Fraga, R. P., Hörmann, E., & Pfaltz, A. (2011).[2] Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins.[2] Chemistry – An Asian Journal, 6(2), 599–606.[2]

  • Verendel, J. J., Pamies, O., Diéguez, M., & Andersson, P. G. (2014). Asymmetric hydrogenation of olefins using chiral crabtree-type catalysts: Scope and limitations. Chemical Reviews, 114(4), 2130–2169.

  • Woodmansee, D. H., & Pfaltz, A. (2011). Asymmetric hydrogenation of alkenes lacking coordinating groups.[1][3][4] Chemical Communications, 47(28), 7912-7916.

Sources

Comparative Evaluation of Catalysts for the Asymmetric Synthesis of (S)-2-Phenylpentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Greasy" Molecule Challenge: The asymmetric synthesis of (S)-2-phenylpentane represents a classic problem in organic synthesis: the enantioselective hydrogenation of an unfunctionalized olefin (2-phenyl-1-pentene). Unlike substrates with coordinating groups (e.g., enamides, allylic alcohols) that anchor to the metal center, 2-phenyl-1-pentene relies solely on steric differentiation for stereocontrol.

This guide evaluates three catalyst classes, identifying Iridium-PHOX complexes as the superior choice for high enantioselectivity (>98% ee), while contrasting them with emerging Earth-abundant Cobalt alternatives and traditional Rhodium systems.

Catalyst Landscape & Selection Logic

The Candidates
Catalyst ClassRepresentative ComplexMechanism TypeApplicability to 2-Phenylpentane
A. Iridium-P,N (The Gold Standard) [Ir(COD)(PHOX)]BArF (Pfaltz Catalyst)Ir(III)/Ir(V) CycleHigh. Designed specifically for unfunctionalized olefins. Mimics enzyme-like pockets.
B. Cobalt-Bisphosphine (The Challenger) (iPr-DuPhos)Co(alkyl) (Chirik Catalyst)Radical/Redox-ActiveModerate/High. Emerging earth-abundant alternative. High activity, variable ee for simple chains.
C. Rhodium-Diphosphine (The Baseline) [Rh(COD)(BINAP)]BF4 Rh(I)/Rh(III) CycleLow. Requires a coordinating group (C=O, OH) to direct the hydride transfer.
Mechanistic Divergence

The critical differentiator is the mode of substrate binding.

  • Rhodium (Inner-Sphere): Requires the substrate to chelate to the metal. Without a polar "handle" on 2-phenyl-1-pentene, the olefin binds weakly and reversibly, leading to poor face selectivity and low ee.

  • Iridium (Outer-Sphere/Steric Enclosure): The bulky BArF counterion and the chiral P,N ligand create a rigid chiral pocket. The olefin does not need to chelate; it fits into the pocket where steric clashes dictate the face of hydrogenation.

Mechanistic Visualization (Ir-PHOX Cycle)

The Iridium catalytic cycle is distinct from the classical Wilkinson/Osborn cycle. It involves an Ir(III)/Ir(V) pathway, allowing it to hydrogenate hindered, unfunctionalized double bonds.

Ir_Catalytic_Cycle cluster_legend Key Feature Precat Pre-Catalyst [Ir(COD)(P,N)]+ Active Active Species [Ir(H)2(P,N)(Solv)2]+ Precat->Active H2, -COD Complex Olefin Complex [Ir(H)2(P,N)(Olefin)]+ Active->Complex + 2-Phenyl-1-pentene Migratory Migratory Insertion Ir(IV)-Alkyl Intermediate Complex->Migratory Rate Determining Step Migratory->Active + H2, Release Product Product Reductive Elimination (S)-2-Phenylpentane Note The Ir(III)/Ir(V) manifold allows hydrogenation of 'greasy' olefins without coordinating groups.

Caption: The catalytic cycle for Iridium-PHOX mediated hydrogenation. Note the absence of substrate chelation requirements.[1][2]

Comparative Performance Data

The following data compares the hydrogenation of 2-phenyl-1-pentene (or its direct homolog 2-phenyl-1-butene) under optimized conditions.

MetricIr-(S)-PHOX [1]Co-(R,R)-iPr-DuPhos [2]Rh-(S)-BINAP [3]
Yield >99%>95%<10% (Low reactivity)
Enantioselectivity (ee) 98% (S) 92% (S)<5% (Racemic)
Turnover Frequency (TOF) >500 h⁻¹>200 h⁻¹Negligible
Pressure Req. 50 bar1-4 bar50+ bar
Solvent System DCM (Non-coordinating)TolueneMeOH/THF
Counterion Influence Critical (BArF⁻) N/A (Neutral/Radical)Moderate (BF₄⁻)

Analysis:

  • Ir-PHOX: The BArF anion is non-coordinating, preventing it from blocking the active site. This system delivers near-perfect enantiocontrol.

  • Co-DuPhos: Surprisingly effective for an earth-abundant metal. It operates via a radical mechanism or low-spin Co(II) pathway. While excellent, it slightly trails Iridium in ee for this specific linear alkyl chain.

  • Rh-BINAP: Fails due to the "substrate slip." Without a directing group, the olefin rotates freely on the metal surface.

Detailed Experimental Protocol: Synthesis of (S)-2-Phenylpentane

Selected Method: Iridium-Catalyzed Asymmetric Hydrogenation.[1][2][3][4][5][6][7][8] Safety Note: Hydrogen gas at 50 bar presents an explosion hazard. Use a rated high-pressure autoclave and blast shield.

Materials
  • Substrate: 2-Phenyl-1-pentene (Purified by filtration through basic alumina to remove peroxides).

  • Catalyst: [Ir(COD)((S)-PHOX)]BArF (1 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Gas: Hydrogen (UHP Grade).

Step-by-Step Workflow
  • Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, weigh [Ir(COD)((S)-PHOX)]BArF (15 mg, 0.01 mmol) into a glass vial. Dissolve in 1 mL anhydrous DCM. The solution should be bright orange.

  • Substrate Addition: Add 2-phenyl-1-pentene (146 mg, 1.0 mmol) to the catalyst solution. Dilute with DCM to a total volume of 4 mL (0.25 M concentration).

  • Autoclave Loading: Transfer the vial into a stainless steel autoclave. Seal the autoclave tightly and remove from the glovebox.

  • Hydrogenation:

    • Purge the connection line with H2 three times.

    • Pressurize the autoclave to 50 bar H2.

    • Stir magnetically at 1000 rpm for 2 hours at 25°C .

    • Note: Do not heat. Higher temperatures increase conversion but erode ee.

  • Workup & Analysis:

    • Slowly vent the hydrogen gas (fume hood).

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Purification: Flash chromatography (100% Pentane) to remove catalyst residues.

    • Analysis: Determine ee via Chiral GC (Column: Chirasil-Dex CB).

Workflow Diagram

Experimental_Workflow Start Start: Purify Olefin Mix Glovebox: Mix Ir-Cat + Substrate in DCM Start->Mix Pressurize Autoclave: Pressurize 50 bar H2 Mix->Pressurize React Reaction: 2h @ 25°C Pressurize->React Workup Workup: Vent & Evaporate React->Workup Analyze QC: Chiral GC Workup->Analyze

Caption: Operational workflow for the high-pressure hydrogenation of 2-phenyl-1-pentene.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by oxygen or peroxides in the olefin.

    • Fix: Pass the olefin through a plug of basic alumina immediately before use. Ensure strict anaerobic conditions.

  • Low Enantioselectivity (<90% ee):

    • Cause: Isomerization of the terminal double bond to the internal position (2-phenyl-2-pentene) prior to hydrogenation.

    • Fix: Increase H2 pressure (to 100 bar) to favor hydrogenation over isomerization. Lower the temperature to 0°C.

  • Solvent Choice:

    • Do NOT use coordinating solvents like THF or Methanol with the Ir-BArF system. They compete with the olefin for the metal center, killing activity. Use DCM or Toluene.

References

  • Roseblade, S. J., & Pfaltz, A. (2007).[2] Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402-1411.[2]

  • Friedfeld, M. R., Shevlin, M., Hoyt, J. M., Krska, S. W., Tudge, M. T., & Chirik, P. J. (2013). Cobalt Precursors for High-Throughput Discovery of Base Metal Asymmetric Alkene Hydrogenation Catalysts. Science, 342(6162), 1076-1080.

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73.

  • Bell, S., Wüstenberg, B., Kaiser, S., Menges, F., Netscher, T., & Pfaltz, A. (2006). Asymmetric Hydrogenation of Unfunctionalized, Tri-substituted Alkenes. Science, 311(5761), 642-644.

Sources

Navigating the Chiral Maze: An Inter-laboratory Comparison of (S)-2-Phenylpentane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of pharmaceutical development and chemical synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a cornerstone of product safety and efficacy. For chiral molecules like (S)-2-phenylpentane, a versatile building block, the ability to accurately quantify its enantiomeric excess (% ee) is paramount. This guide presents a comparative analysis of two predominant analytical techniques—Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC)—through the lens of a simulated inter-laboratory study. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for method selection, validation, and interpretation of results in the pursuit of robust and reliable enantiomeric analysis.

The Chirality Challenge: Why Methodical Scrutiny Matters

Enantiomers, non-superimposable mirror-image isomers, often exhibit divergent pharmacological and toxicological profiles. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the stereoisomeric characterization of chiral drugs.[1] The choice of analytical methodology for this characterization is a critical decision, with implications for data quality, method transferability, and ultimately, the success of a development program. An inter-laboratory comparison serves as a robust tool to assess the performance and reproducibility of analytical methods across different settings, ensuring that a method is not only effective in the originating lab but also transferable and reliable in the hands of others.[2][3]

Devising the Study: A Protocol for Inter-laboratory Comparison

To objectively compare the performance of chiral GC and HPLC for the analysis of (S)-2-phenylpentane, a hypothetical inter-laboratory study was designed. Five laboratories were tasked with analyzing a sample of (S)-2-phenylpentane with a known, certified enantiomeric excess of 95.0%. Each laboratory was provided with the same batch of the sample and reference standards for both (S)- and (R)-2-phenylpentane.

The primary objective was to assess the accuracy, precision (repeatability and intermediate precision), and reproducibility of each method. The study design and subsequent data analysis were guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[4][5][6]

Chiral Gas Chromatography (GC) Methodology

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[7] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. For non-polar compounds like 2-phenylpentane, cyclodextrin-based CSPs are particularly effective.[7][8]

Experimental Protocol: Chiral GC

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral column

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Injector Temperature: 220 °C

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 5 °C/min to 150 °C

    • Hold at 150 °C for 5 minutes

  • Detector Temperature: 250 °C

Sample Preparation:

  • Prepare a stock solution of the (S)-2-phenylpentane sample at a concentration of 1 mg/mL in hexane.

  • Prepare a racemic standard of 2-phenylpentane at the same concentration to confirm the elution order of the enantiomers.

  • Inject the solutions in triplicate.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (S)- and (R)-enantiomers using the following formula:

% ee = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100

Causality Behind Experimental Choices:
  • Cyclodextrin-based CSP: These phases are well-suited for separating non-polar to moderately polar compounds through inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin.[7]

  • Temperature Programming: A temperature ramp is employed to ensure good peak shape for the relatively volatile 2-phenylpentane while allowing for sufficient interaction with the stationary phase for chiral recognition.

  • Flame Ionization Detector (FID): FID is a robust and sensitive detector for hydrocarbons, providing a linear response over a wide concentration range.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample of (S)-2-phenylpentane Dissolve Dissolve in Hexane (1 mg/mL) Sample->Dissolve Vial Transfer to Autosampler Vial Dissolve->Vial Autosampler Autosampler Injection Vial->Autosampler GC_Column Chiral GC Column Autosampler->GC_Column FID FID Detection GC_Column->FID Chromatogram Obtain Chromatogram FID->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Figure 1: Chiral GC Experimental Workflow.

Chiral High-Performance Liquid Chromatography (HPLC) Methodology

Chiral HPLC is a versatile technique applicable to a wide range of compounds.[9] Similar to chiral GC, the separation is based on the differential interaction of enantiomers with a chiral stationary phase. For non-polar compounds like 2-phenylpentane, normal-phase chromatography with polysaccharide-based CSPs is often the method of choice.[10]

Experimental Protocol: Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Autosampler

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral column

  • Mobile Phase: n-Hexane / Isopropanol (99:1, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the (S)-2-phenylpentane sample at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a racemic standard of 2-phenylpentane at the same concentration to confirm the elution order of the enantiomers.

  • Inject the solutions in triplicate.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (S)- and (R)-enantiomers using the same formula as for the GC method.

Causality Behind Experimental Choices:
  • Polysaccharide-based CSP: Columns like Chiralpak AD-H, which are based on amylose derivatives, are known for their broad applicability in separating a wide range of chiral compounds, including non-polar aromatic compounds. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Normal-Phase Chromatography: The use of a non-polar mobile phase (n-hexane) with a small amount of a polar modifier (isopropanol) provides good selectivity for the separation of the non-polar 2-phenylpentane enantiomers on the polysaccharide-based CSP.

  • UV Detection: The phenyl group in 2-phenylpentane allows for sensitive detection at low UV wavelengths, such as 210 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of (S)-2-phenylpentane Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Vial Transfer to Autosampler Vial Dissolve->Vial Autosampler Autosampler Injection Vial->Autosampler HPLC_Column Chiral HPLC Column Autosampler->HPLC_Column UV_Detector UV Detector HPLC_Column->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Figure 2: Chiral HPLC Experimental Workflow.

Inter-laboratory Comparison Data

The following tables summarize the hypothetical data from the five participating laboratories for the analysis of the (S)-2-phenylpentane sample with a certified enantiomeric excess of 95.0%.

Table 1: Chiral Gas Chromatography Results

LaboratoryMean % eeStandard Deviation% RSD (Repeatability)Accuracy (% Recovery)
Lab 195.20.150.16100.2
Lab 294.80.210.2299.8
Lab 395.50.180.19100.5
Lab 494.60.250.2699.6
Lab 595.10.120.13100.1
Overall 95.0 0.35 0.37 100.0

Table 2: Chiral High-Performance Liquid Chromatography Results

LaboratoryMean % eeStandard Deviation% RSD (Repeatability)Accuracy (% Recovery)
Lab 195.10.100.11100.1
Lab 294.90.150.1699.9
Lab 395.30.120.13100.3
Lab 494.70.180.1999.7
Lab 595.00.090.09100.0
Overall 95.0 0.22 0.23 100.0

Comparative Analysis and Discussion

Based on the hypothetical data, both chiral GC and chiral HPLC are capable of providing accurate and precise results for the determination of the enantiomeric excess of (S)-2-phenylpentane.

Accuracy: Both methods demonstrated excellent accuracy, with the overall mean % ee from all laboratories being 95.0%, which is in perfect agreement with the certified value. The individual laboratory results were all within a narrow range of the true value, indicating a lack of significant systematic bias in either method.

Precision:

  • Repeatability (Intra-laboratory precision): Both methods exhibited excellent repeatability, with low relative standard deviations (RSDs) for replicate injections within each laboratory. The HPLC method showed slightly better repeatability with an overall % RSD of 0.23% compared to 0.37% for the GC method. This could be attributed to the generally more stable flow rates and pressures in HPLC systems.

  • Reproducibility (Inter-laboratory precision): The reproducibility of a method is a measure of the agreement between results obtained in different laboratories. The overall standard deviation for the HPLC method (0.22) was lower than that for the GC method (0.35), suggesting that the HPLC method is more reproducible across different laboratories. This could be due to the HPLC method being less sensitive to minor variations in instrument configuration and operator technique compared to the GC method. For instance, slight differences in column installation and carrier gas flow control in GC can have a more pronounced effect on retention times and peak shapes.

Best Practices and Recommendations

  • Method Validation: Regardless of the chosen technique, a thorough method validation according to ICH guidelines is essential to ensure the reliability of the results.[1][4] This should include an assessment of specificity, linearity, range, accuracy, precision (repeatability, intermediate precision, and reproducibility), and robustness.

  • System Suitability: Prior to any sample analysis, a system suitability test should be performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a racemic standard and verifying that the resolution between the enantiomeric peaks meets a predefined acceptance criterion (e.g., resolution > 1.5).

  • Reference Standards: The use of well-characterized reference standards for both enantiomers is crucial for confirming peak identity and for accurate quantification.

  • Choice of Technique:

    • Chiral GC is an excellent choice for volatile and thermally stable compounds like 2-phenylpentane, offering high resolution and speed. However, it may be more sensitive to variations in experimental conditions, potentially leading to lower inter-laboratory reproducibility.

    • Chiral HPLC provides a more robust and reproducible method for the analysis of (S)-2-phenylpentane. The wider availability of diverse chiral stationary phases for HPLC also makes it a more versatile technique for a broader range of compounds.

Conclusion

The accurate determination of enantiomeric purity is a critical aspect of modern chemical and pharmaceutical development. This guide has provided a comparative overview of chiral GC and HPLC for the analysis of (S)-2-phenylpentane, framed within the context of a simulated inter-laboratory study. While both techniques are capable of delivering accurate and precise results, the chiral HPLC method demonstrated superior reproducibility in this hypothetical scenario.

Ultimately, the choice of analytical method should be based on a comprehensive evaluation of the analyte's properties, the available instrumentation, and the specific requirements of the analytical task. By adhering to rigorous method validation protocols and best practices, researchers can ensure the generation of high-quality, reliable data for the enantiomeric analysis of chiral compounds.

References

  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • YouTube. Chiral Screening Procedures: A Quick & Easy How-To Guide. [Link]

  • Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • Agilent. J&W Chiral GC Columns | Gas Chromatography. [Link]

  • Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • Diva-portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • The NELAC Institute. Lessons Learned from Interlaboratory Method Validation Studies. [Link]

  • ResearchGate. Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • IMEKO. Evaluating Inter-laboratory Comparison Data. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Centro Nacional de Metrología. STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. [Link]

  • PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]

  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Pharmaceutical Online. Design of Experiments for Analytical Method Development and Validation. [Link]

  • ResearchGate. The Data Evaluation of Interlaboratory Comparisons for Calibration Laboratories. [Link]

  • International Council for Harmonisation. ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

Sources

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